4-(Furan-3-yl)butan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
4-(furan-3-yl)butan-2-one |
InChI |
InChI=1S/C8H10O2/c1-7(9)2-3-8-4-5-10-6-8/h4-6H,2-3H2,1H3 |
InChI Key |
HRNSWROQIADGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=COC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Characterization of 4-(furan-3-yl)butan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 4-(furan-3-yl)butan-2-one. Due to the limited availability of direct experimental data in publicly accessible databases, this document presents a predicted spectroscopic profile based on established principles and data from analogous chemical structures. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and application of furan-containing compounds, offering detailed methodologies for acquiring and interpreting key spectroscopic data. The protocols and predicted data herein are designed to facilitate the unambiguous identification and characterization of this and structurally related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar furan derivatives and aliphatic ketones.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | ~7.35 | t | ~1.7 |
| H-5' | ~7.20 | dd | ~1.9, ~0.8 |
| H-4' | ~6.30 | dd | ~1.9, ~0.8 |
| H-3 | ~2.85 | t | ~7.5 |
| H-4 | ~2.75 | t | ~7.5 |
| H-1 | ~2.15 | s | - |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~208 |
| C-5' | ~143 |
| C-2' | ~139 |
| C-3' | ~125 |
| C-4' | ~110 |
| C-4 | ~45 |
| C-1 | ~30 |
| C-3 | ~25 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Characteristic IR Absorption Bands for this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1715 | Strong |
| C-H (sp², furan) | ~3140 | Medium |
| C-H (sp³, alkyl) | ~2925 | Medium |
| C=C (furan) | ~1505, ~1560 | Medium-Strong |
| C-O-C (furan) | ~1160 | Strong |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass Fragments for this compound under Electron Ionization (EI).
| m/z | Predicted Fragment Ion |
| 138 | [M]⁺ (Molecular Ion) |
| 123 | [M - CH₃]⁺ |
| 95 | [M - COCH₃]⁺ |
| 81 | [C₅H₅O]⁺ (Furanomethyl cation) |
| 43 | [CH₃CO]⁺ (Acylium ion) |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS).[1]
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, use a vortex mixer or gentle warming.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Capping: Securely cap the NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer's sample holder.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8-16 for a sample of this concentration) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220-240 ppm.
-
Use a broadband proton decoupling sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.[2]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy[5]
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)[6]
-
Sample Introduction (Direct Infusion or GC-MS):
-
Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the ion source using a syringe pump.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample in a volatile solvent. Inject the solution into the GC, where the compound will be separated from any impurities before entering the mass spectrometer.
-
-
Ionization (Electron Ionization - EI):
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Workflow and Pathway Diagrams
General Spectroscopic Characterization Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a predicted spectroscopic profile and detailed analytical methodologies for the characterization of this compound. The presented data, derived from established spectroscopic principles and analysis of analogous structures, serves as a valuable reference for researchers in the fields of organic synthesis, natural product chemistry, and drug discovery. The outlined experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, which is crucial for the unambiguous identification and further investigation of this and related furan-containing molecules. As experimental data for this specific compound becomes available, this guide can be updated to provide a direct comparison with the predicted values.
References
An In-depth Technical Guide to the Chemical Properties of 3-Substituted Furan Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-substituted furan ketones, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, reactivity, and spectroscopic characterization. Emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key chemical processes to facilitate understanding and application in research and development.
Introduction
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in a multitude of biologically active compounds and natural products. The introduction of a ketone functionality at the 3-position of the furan ring, along with other substituents, gives rise to 3-substituted furan ketones. These compounds exhibit a unique interplay of chemical properties stemming from the aromatic furan ring and the reactive carbonyl group. Their diverse biological activities, including antimicrobial and anticancer effects, make them attractive targets for drug discovery and development.[1][2] This guide aims to provide a detailed technical resource on the synthesis, reactivity, and characterization of this important class of molecules.
Synthesis of 3-Substituted Furan Ketones
The synthesis of 3-substituted furan ketones can be challenging due to the propensity of the furan ring to undergo polymerization under harsh acidic conditions often employed in classical acylation reactions.[3] However, several strategies have been developed to achieve the desired 3-acylation.
Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of furan typically yields the 2-acylfuran as the major product. However, the use of milder Lewis acids and specific directing groups can favor the formation of the 3-substituted isomer. The choice of catalyst is critical to avoid degradation of the furan ring.[3] Boron trifluoride etherate (BF₃·OEt₂) is often a more suitable catalyst than stronger Lewis acids like aluminum chloride (AlCl₃).[3]
A general workflow for a mild Friedel-Crafts acylation is depicted below.
Caption: General workflow for the Friedel-Crafts acylation of furans.
Synthesis from 3-Furoic Acid Derivatives
A more regioselective route to 3-acylfurans involves the use of 3-furoic acid or its derivatives as starting materials. For instance, 3-furoyl chloride can be reacted with organometallic reagents or used in Friedel-Crafts reactions with electron-rich aromatic compounds.
Experimental Protocol: Synthesis of 3-Furoyl-L-leucine [2]
-
Reaction Setup: In a round-bottom flask, dissolve L-leucine in dichloromethane (DCM).
-
Acylation: Add 3-furoyl chloride to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-furoyl-L-leucine.
This intermediate can then undergo intramolecular Friedel-Crafts acylation (catalyzed by Eaton's reagent) to form more complex fused furan structures.[2]
Chemical Reactivity
The chemical reactivity of 3-substituted furan ketones is governed by the furan ring's aromaticity and the carbonyl group's electrophilicity.
Reactions of the Furan Ring
The furan ring in these compounds can undergo electrophilic aromatic substitution. The position of substitution is directed by both the oxygen atom and the deactivating acyl group at the 3-position. Further substitution typically occurs at the 2- or 5-position.
Reactions of the Ketone Group
The carbonyl group in 3-substituted furan ketones undergoes typical reactions of ketones, including:
-
Nucleophilic Addition: Reaction with nucleophiles such as Grignard reagents, organolithium compounds, and hydrides (e.g., NaBH₄) leads to the formation of tertiary and secondary alcohols, respectively.[2][4]
-
Reduction: The ketone can be reduced to a methylene group via methods like the Wolff-Kishner or Clemmensen reduction, although care must be taken to avoid conditions that would degrade the furan ring.
-
Oxidation: While the furan ring is susceptible to oxidation, specific conditions can be used to oxidize the ketone, for example, in the Baeyer-Villiger oxidation to form an ester.[5]
Caption: Reactivity of the ketone group in 3-substituted furan ketones.
Spectroscopic Data
The structural characterization of 3-substituted furan ketones relies heavily on spectroscopic techniques such as NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The protons on the furan ring of 3-acylfurans typically appear as distinct signals in the aromatic region. The proton at the 2-position is generally the most downfield, followed by the proton at the 5-position, and then the proton at the 4-position.
¹³C NMR: The carbonyl carbon of the ketone gives a characteristic signal in the downfield region of the spectrum (typically >180 ppm). The carbons of the furan ring also have distinct chemical shifts.
Table 1: Representative ¹H and ¹³C NMR Data for 3-Acylfurans
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Acetylfuran | CDCl₃ | 8.01 (s, 1H, H-2), 7.42 (t, 1H, H-5), 6.75 (d, 1H, H-4), 2.45 (s, 3H, CH₃) | 188.5 (C=O), 148.1 (C-2), 144.2 (C-5), 127.9 (C-3), 109.1 (C-4), 26.2 (CH₃) |
| 3-Benzoylfuran | CDCl₃ | 8.12 (s, 1H, H-2), 7.85-7.82 (m, 2H, Ar-H), 7.60-7.45 (m, 4H, Ar-H, H-5), 6.80 (d, 1H, H-4) | 186.2 (C=O), 148.5 (C-2), 144.5 (C-5), 138.1 (Ar-C), 132.8 (Ar-CH), 129.5 (Ar-CH), 128.5 (Ar-CH), 128.0 (C-3), 109.5 (C-4) |
| 6-Isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione [2] | Methanol-d₄ | 7.70 (m, 1H), 7.15 (t, 1H), 6.43 (d, 1H), 4.44 (s, 2H), 4.22 (dd, 1H), 3.31 (s, 1H), 2.89 (m, 1H), 1.30 (m, 4H), 0.55 (dd, 7H) | 174.75, 165.35, 146.87, 145.24, 123.22, 109.69, 52.69, 52.21, 41.14, 26.12, 23.30, 21.74 |
Infrared (IR) Spectroscopy
The IR spectra of 3-substituted furan ketones are characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1700 cm⁻¹. The furan ring C-O-C stretching and C=C stretching vibrations also give rise to characteristic bands.
Table 2: Typical IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1660 - 1700 | Strong |
| C=C (Aromatic) | 1500 - 1600 | Medium-Weak |
| C-O-C (Furan) | 1000 - 1300 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium-Weak |
Mass Spectrometry (MS)
In mass spectrometry, 3-substituted furan ketones typically show a prominent molecular ion peak (M⁺). Fragmentation patterns often involve cleavage at the acyl group and fragmentation of the furan ring.
Role in Drug Development and Signaling Pathways
3-Substituted furan ketones are recognized as important pharmacophores in drug design. The furan ring can act as a bioisostere for a phenyl ring, offering modulated electronic and steric properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[1]
While specific signaling pathways directly modulated by a wide range of 3-substituted furan ketones are still an active area of research, furan-containing compounds have been shown to act as inhibitors of various enzymes and modulators of cellular signaling. For example, some furan derivatives exhibit anti-inflammatory effects by regulating the expression of inflammatory mediators. A hypothetical mechanism of action for a 3-substituted furan ketone as an enzyme inhibitor is illustrated below.
References
- 1. Synthesis and Biological Activity of 3-(2-Furanyl)-6-Aryl-1,2,4-Triazolo[3,4-b]-1,3,4 –Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. organic chemistry - Friedel-Crafts acylation of furan - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Furan Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, underpinning the structure of a vast array of biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have made it a privileged structure in the design of novel therapeutics. This technical guide provides a comprehensive overview of the significant biological activities of furan derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to support further research and development in this promising area.
Anticancer Activity
Furan-containing molecules have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.[4][5][6] The mechanisms of action are diverse, often involving the modulation of key signaling pathways that are dysregulated in cancer.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected furan derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Pyridine Carboxamide (Compound 4) | MCF-7 | 4.06 | [4] |
| Furan-based N-phenyl Triazinone (Compound 7) | MCF-7 | 2.96 | [4] |
| 3-(furan-2-yl)pyrazolyl Chalcone (Compound 7g) | A549 | 27.7 (µg/ml) | [5] |
| 3-(furan-2-yl)pyrazolyl Chalcone (Compound 7g) | HepG2 | 26.6 (µg/ml) | [5] |
| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one (3b) | HCT-116 | 7.3 - 21.3 | [7] |
| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one (3c) | HCT-116 | 3.9 - 65.6 | [7] |
| Furan-2-carboxamide derivative (Figure 1F) | NCI-H460 | 0.0029 | [4][8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Furan derivative stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[10][11]
-
Compound Treatment: Prepare serial dilutions of the furan derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the furan derivative.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity
Furan derivatives exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[13][14]
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for selected furan derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Carbamothioyl-furan-2-carboxamide (4f) | E. coli | 230 - 295 | [15] |
| Carbamothioyl-furan-2-carboxamide (4f) | S. aureus | 230 - 295 | [15] |
| Carbamothioyl-furan-2-carboxamide (4f) | B. cereus | 230 - 295 | [15] |
| Carbamothioyl-furan-2-carboxamide (4a) | C. albicans | 120.7 - 190 | [15] |
| Carbamothioyl-furan-2-carboxamide (4b) | A. flavus | 120.7 - 190 | [15] |
| 7,10-epoxyoctadeca-7,9-dienoic acid | Methicillin-resistant S. aureus (MRSA) | 125 - 250 (mg/L) | [16] |
| 2(5H)-Furanone Derivative (F131) | S. aureus | 8 - 16 | [17] |
| 2(5H)-Furanone Derivative (F131) | C. albicans | 8 - 16 | [17] |
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18][19][20][21]
Principle: A standardized suspension of a microorganism is tested against serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration that prevents visible growth is the MIC.[21]
Materials:
-
96-well microtiter plates[20]
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Furan derivative stock solution
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria).[19] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Prepare two-fold serial dilutions of the furan derivative in the broth medium directly in the 96-well plate.[19] Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted down the plate.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[19]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the furan derivative in which there is no visible growth. The results can also be read using a microplate reader.
Anti-inflammatory Activity
Certain furan derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[13][14]
Quantitative Anti-inflammatory Data
The following table provides IC50 values for the inhibition of COX enzymes by selected furan derivatives.
| Compound | Enzyme | IC50 (µM) | Reference |
| Furan derivative (example) | COX-1 | Data not available in search results | |
| Furan derivative (example) | COX-2 | Data not available in search results |
Experimental Protocol: COX Inhibition Assay
This protocol describes a colorimetric assay for screening COX inhibitors.[22]
Principle: The assay measures the peroxidase activity of COX. The peroxidase component reduces a substrate, which can be monitored colorimetrically.[22][23]
Materials:
-
96-well plate
-
COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[22]
-
Arachidonic acid (substrate)
-
Furan derivative stock solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, heme, and enzymes according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of the furan derivative solution (or vehicle for control)
-
-
Pre-incubation: Incubate the plate at 25°C for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the colorimetric substrate solution to each well, followed by 20 µL of arachidonic acid solution to initiate the reaction.
-
Absorbance Measurement: Immediately read the absorbance at 590 nm in kinetic mode for a set period (e.g., 5 minutes) at 25°C.[22][24]
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates in the presence of the furan derivative to the control. The IC50 value can then be calculated.
Antiviral Activity
The furan nucleus is present in several compounds with demonstrated activity against a variety of viruses.[1][13]
Quantitative Antiviral Data
The following table shows the half-maximal effective concentration (EC50) values for furan derivatives against specific viruses. The EC50 represents the concentration of a drug that gives half-maximal response.
| Compound | Virus | EC50 (µM) | Reference |
| Furan-substituted spirothiazolidinone (3c) | Influenza A/H3N2 | ~1 | |
| Furan-substituted spirothiazolidinone (3d) | Influenza A/H3N2 | ~1 | |
| Tatanan A | Dengue virus (DENV-2) | 3.9 | [25] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[26][27][28][29][30]
Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by viral infection in a cell monolayer.[26]
Materials:
-
24- or 48-well plates
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Complete cell culture medium
-
Furan derivative stock solution
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixative (e.g., 10% formalin)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the furan derivative. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units - PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus).
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.[30]
-
Overlay: After adsorption, remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus, from a few days to a week or more).
-
Plaque Visualization: After incubation, fix the cells with the fixative and then stain with the staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of the furan derivative compared to the virus control. The EC50 value is the concentration that reduces the number of plaques by 50%.
Signaling Pathways Modulated by Furan Derivatives
The biological activities of furan derivatives are often a result of their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Some furan derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Furan derivatives can inhibit the PI3K/Akt pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cellular processes such as proliferation, differentiation, and stress responses. Furan derivatives can modulate this pathway to exert anti-inflammatory effects.[13][31]
References
- 1. ijabbr.com [ijabbr.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer test with the MTT assay method [bio-protocol.org]
- 11. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological activity of furan derivatives [wisdomlib.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. youtube.com [youtube.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. researchgate.net [researchgate.net]
- 24. Determination of anti-inflammatory activities [bio-protocol.org]
- 25. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 27. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 29. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 30. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation Pathways of Furanones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furanones, a class of heterocyclic organic compounds, are of significant interest in the pharmaceutical and flavor industries due to their diverse biological activities and sensory properties. However, their inherent chemical instability presents a considerable challenge in formulation development and ensuring product shelf-life. This technical guide provides a comprehensive overview of the stability and degradation pathways of furanones. It details the effects of various environmental factors, including pH, temperature, and light, on their degradation kinetics. Furthermore, this guide outlines detailed experimental protocols for assessing furanone stability and characterizing their degradation products, supported by quantitative data and visual representations of degradation pathways and analytical workflows.
Introduction
Furanones, characterized by a five-membered ring containing an oxygen atom and a ketone group, encompass a wide range of natural and synthetic compounds. Their applications are extensive, from potent signaling molecules and antimicrobials to key flavoring agents in the food industry. Despite their utility, the unsaturated lactone ring in furanones renders them susceptible to degradation under various conditions. Understanding these degradation pathways is crucial for the development of stable pharmaceutical formulations and for maintaining the desired sensory profile of food products. This guide aims to provide a detailed technical resource on the stability and degradation of furanones, focusing on the underlying chemical mechanisms and the analytical methodologies used for their investigation.
Factors Affecting Furanone Stability
The stability of furanones is influenced by a multitude of factors, with pH, temperature, and light being the most critical.
Effect of pH
The pH of the surrounding medium plays a pivotal role in the degradation of furanones, primarily through hydrolysis of the lactone ring. Both acidic and basic conditions can catalyze this ring-opening reaction, leading to the formation of corresponding γ-hydroxy carboxylic acids or their conjugate bases.
Studies on 2,5-dimethyl-4-hydroxy-3[2H]-furanone (Furaneol) have shown that it is unstable at all pH values between 2.0 and 8.0[1]. In contrast, its methoxy derivative, 2,5-dimethyl-4-methoxy-3[2H]-furanone, and its β-D-glucopyranoside derivative exhibit only slight decomposition under the same conditions, highlighting the influence of substituents on stability[1]. The reversible, pH-dependent ring-opening of furanones is a key degradation pathway[2].
Thermal Degradation
Elevated temperatures can induce the thermal decomposition of furanones. Theoretical and experimental studies on 2(3H)- and 2(5H)-furanones and their methyl derivatives have shown that heating can lead to interconversion between isomers via a ring-opening mechanism to form a ketenoic aldehyde intermediate[3]. At higher temperatures, around 600 °C, decomposition occurs, yielding products like acrolein and carbon monoxide from the 2(3H) isomer[3][4]. The substitution pattern on the furanone ring significantly influences the degradation products. For instance, 5-methyl-2(5H)-furanone degradation can lead to the formation of 2,4-pentadienoic acid through a hydrogen atom transfer from the methyl group[3].
Photodegradation
Exposure to light, particularly in the UV region, can initiate photochemical reactions leading to furanone degradation. Studies on the UV photolysis of parent furanone compounds have shown that the degradation products are broadly in accord with those observed in thermal decomposition, suggesting similar ring-opening and rearrangement pathways are involved[3]. The quantum yield of photodegradation, which is the efficiency of a photon in causing a chemical reaction, is a key parameter in assessing photostability.
Oxidative Degradation
Furanones are susceptible to oxidation, which can lead to a variety of degradation products. The presence of oxidizing agents or conditions that promote the formation of reactive oxygen species can accelerate their degradation. The easily oxidized nature of furanones is a key property related to their biological activity[5].
Degradation Pathways
The degradation of furanones can proceed through several pathways, often initiated by the cleavage of the lactone ring.
Hydrolysis
The primary degradation pathway for furanones in aqueous media is hydrolysis. This reaction involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the lactone, leading to the opening of the five-membered ring. This process is reversible and pH-dependent, with the equilibrium shifting towards the ring-opened form under basic conditions[2].
Figure 1. General pathway for the hydrolysis of the furanone lactone ring.
Thermal Rearrangement and Fragmentation
Under thermal stress, furanones can undergo complex rearrangements and fragmentations. As previously mentioned, a common pathway involves a 1,2-hydrogen transfer and ring opening to form a ketenoic aldehyde intermediate, which can then cyclize to an isomeric furanone or decompose further[3][4].
Figure 2. Thermal interconversion and decomposition of 2(3H)-furanone.
Quantitative Data on Furanone Degradation
Quantitative analysis of furanone degradation is essential for predicting shelf-life and developing stable formulations. The following tables summarize available quantitative data on the stability of various furanones under different conditions.
Table 1: Stability of Furanone Derivatives at 23°C across a pH Range [1]
| Compound | pH 2.0 | pH 3.5 | pH 5.0 | pH 6.5 | pH 8.0 |
| 2,5-Dimethyl-4-hydroxy-3[2H]-furanone (DMHF) | Unstable | Unstable | Unstable | Unstable | Unstable |
| 2,5-Dimethyl-4-methoxy-3[2H]-furanone (DMMF) | Slight Decomposition | Slight Decomposition | Slight Decomposition | Slight Decomposition | Slight Decomposition |
| DMHF β-D-glucopyranoside | Slight Decomposition | Slight Decomposition | Slight Decomposition | Slight Decomposition | Slight Decomposition |
| DMHF 6′-O-malonyl-β-D-glucopyranoside | Unstable | Unstable | Unstable | Unstable | Unstable |
Table 2: Ozonation Degradation Rate Constants of Furan Derivatives at 298 K [6]
| Compound | Degradation Rate Constant (M⁻¹ s⁻¹) |
| Furan-2,5-dicarboxylic acid (FDCA) | 2.22 × 10³ |
| 2-Methyl-3-furoic acid (MFA) | 5.81 × 10⁶ |
| 2-Furoic acid (FA) | 1.22 × 10⁵ |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data on furanone stability.
Forced Degradation Studies
Forced degradation studies are performed to accelerate the degradation of furanones under controlled, exaggerated conditions to predict their long-term stability and identify potential degradation products[7].
Standard Operating Procedure (SOP) for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of the furanone in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N to 1 N hydrochloric acid. Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of sodium hydroxide.
-
Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N to 1 N sodium hydroxide. Follow the same heating and neutralization procedure as in acid hydrolysis, using hydrochloric acid for neutralization.
-
Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 3-30% hydrogen peroxide. Keep the mixture at room temperature or slightly elevated temperature for a defined period, protected from light.
-
Thermal Degradation: Transfer a known amount of the solid furanone or its solution to a vial and place it in a calibrated oven at a high temperature (e.g., 80-105°C) for a specified duration. For solutions, ensure the solvent is stable at the chosen temperature.
-
Photodegradation: Expose a solution of the furanone in a photostable container (e.g., quartz cuvette) to a light source with a specific wavelength and intensity (e.g., UV lamp at 254 nm or a xenon lamp simulating sunlight). A control sample should be kept in the dark under the same conditions.
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, dilute it appropriately, and analyze it using a validated stability-indicating analytical method (e.g., HPLC or GC-MS).
Figure 3. Workflow for forced degradation studies of furanones.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for the separation and quantification of furanones and their degradation products.
5.2.1. HPLC Method for Furanone Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of the furanone (typically 280-320 nm) or a mass spectrometer for identification.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-40°C.
5.2.2. GC-MS Method for Furanone Analysis [8]
-
Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection of 1 µL of the sample.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 240°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Figure 4. General analytical workflow for furanone degradation studies.
Conclusion
The stability of furanones is a critical consideration for their application in pharmaceuticals and food products. This technical guide has provided a detailed overview of the primary factors influencing their degradation, including pH, temperature, and light, and has outlined the major degradation pathways. The provided quantitative data and detailed experimental protocols for forced degradation studies and analytical method development serve as a valuable resource for researchers and professionals in the field. A thorough understanding of furanone stability and degradation is paramount for designing robust formulations, ensuring product quality and efficacy, and meeting regulatory requirements. Further research focusing on comparative quantitative stability studies of a wider range of furanone derivatives will continue to enhance our ability to predict and control their degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 6. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SOP for Forced Degradation Study [m-pharmainfo.com]
The Synthesis and Reactivity of 3-Acylfurans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-acylfuran moiety is a key structural motif found in numerous natural products and pharmacologically active compounds. Its unique electronic and steric properties make it a valuable building block in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive review of the synthesis and reactivity of 3-acylfurans, with a focus on practical experimental protocols and a systematic presentation of key data.
Synthesis of 3-Acylfurans
The regioselective introduction of an acyl group at the C3 position of the furan ring presents a significant synthetic challenge, as direct Friedel-Crafts acylation of furan predominantly yields the 2-substituted isomer. Consequently, a variety of elegant synthetic strategies have been developed to overcome this hurdle. The most prominent and reliable methods include the Diels-Alder reaction of oxazoles and the Paal-Knorr synthesis from specifically substituted 1,4-dicarbonyl compounds.
Diels-Alder Reaction of Oxazoles
A powerful and versatile method for the synthesis of 3-acylfurans is the [4+2] cycloaddition reaction between an oxazole and a suitable dienophile, followed by a retro-Diels-Alder reaction. This approach allows for the direct and regioselective installation of the acyl group at the desired position. A key example is the synthesis of 3-acetylfuran from 4-phenyloxazole and ethynyl methyl ketone.[1]
The general workflow for this synthetic strategy can be visualized as follows:
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for the formation of furans from 1,4-dicarbonyl compounds under acidic conditions.[2][3][4][5] To synthesize a 3-acylfuran via this route, a 1,4,6-tricarbonyl compound is required as the acyclic precursor. The acid-catalyzed cyclization and subsequent dehydration furnish the desired 3-acylfuran. The choice of starting materials allows for the introduction of various substituents on the furan ring. Microwave-assisted Paal-Knorr reactions have been shown to improve yields and reduce reaction times.[6]
The general mechanism of the Paal-Knorr furan synthesis is depicted below:
Reactivity of 3-Acylfurans
The reactivity of 3-acylfurans is governed by the interplay between the electron-rich furan ring and the electron-withdrawing nature of the acyl group. This substitution pattern influences both the reactivity of the furan core and the transformations of the acyl side chain.
Reactivity of the Furan Ring
The furan ring in 3-acylfurans is generally less reactive towards electrophilic substitution than unsubstituted furan due to the deactivating effect of the acyl group. However, it can still undergo certain reactions.
-
Oxidation: The furan ring is susceptible to oxidation. For instance, 3-acetamido-5-acetylfuran has been shown to facilitate radical addition reactions on the furan ring rather than oxidation of the acetyl group under certain conditions.[2] This highlights the inherent reactivity of the furan core even when substituted with an acyl group.
-
Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions. The presence of an acetamido group at the 3-position in 3-acetamido-5-acetylfuran has been found to promote the kinetics of the Diels-Alder reaction.[7][8][9]
Reactivity of the Acyl Group
The acyl group at the 3-position of the furan ring undergoes typical carbonyl group reactions.
-
Reduction: The carbonyl group can be reduced to the corresponding alcohol or methylene group using standard reducing agents.
-
Wittig Reaction: The Wittig reaction provides a powerful tool for converting the acyl group into an alkene, allowing for further functionalization of the side chain.[10][11][12][13][14]
-
Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, enabling the formation of a wide range of derivatives.
The general workflow for transformations of the 3-acyl group is illustrated below:
Quantitative Data
The following tables summarize key quantitative data for the synthesis and characterization of representative 3-acylfurans.
Table 1: Synthesis of 3-Acylfurans
| Starting Materials | Product | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenyloxazole, Ethynyl methyl ketone | 3-Acetylfuran | Diels-Alder | - | - | - | - | 41 | [1] |
| 1,4,6-Triketone | Substituted 3-Acylfuran | Paal-Knorr | Acid | Various | Reflux | - | - | [3] |
| β-Keto esters | Substituted 3-Acylfuran | Microwave Paal-Knorr | Acid | Various | Microwave | - | Good | [6] |
Table 2: Spectroscopic Data for 3-Acetyl-2,5-dimethylfuran
| Technique | Key Signals/Peaks | Reference |
| IR (Gas) | Characteristic C=O stretching vibration. | [15] |
| MS (EI) | Molecular ion peak (m/z = 138), base peak (m/z = 123). | [16][17] |
| ¹H NMR | Data available for various substituted furans, allowing for prediction of chemical shifts. | [18][19] |
| ¹³C NMR | Data available for various substituted furans, facilitating structural elucidation. | [18][19][20][21] |
Experimental Protocols
Synthesis of 3-Acetylfuran via Diels-Alder Reaction
This protocol is based on the synthesis of 3-acetylfuran from 4-phenyloxazole and ethynyl methyl ketone, as reported in the literature.[1]
Materials:
-
4-Phenyloxazole
-
Ethynyl methyl ketone
-
Anhydrous solvent (e.g., toluene or xylene)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenyloxazole (1.0 eq) in the anhydrous solvent.
-
Add ethynyl methyl ketone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for the time specified in the literature (monitoring by TLC is recommended).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 3-acetylfuran.
Synthesis of a 3-Acylfuran via Paal-Knorr Synthesis
This is a general protocol for the synthesis of a 3-acylfuran from a 1,4,6-tricarbonyl precursor.
Materials:
-
1,4,6-Tricarbonyl compound
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Anhydrous solvent (e.g., toluene, benzene)
Procedure:
-
To a solution of the 1,4,6-tricarbonyl compound (1.0 eq) in the anhydrous solvent, add a catalytic amount of the acid catalyst (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired 3-acylfuran.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. A direct Diels–Alder reaction of chitin derived 3-acetamido-5-acetylfuran - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00253A [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A direct Diels–Alder reaction of chitin derived 3-acetamido-5-acetylfuran - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 15. 3-Acetyl-2,5-dimethyl furan [webbook.nist.gov]
- 16. 3-Acetyl-2,5-dimethyl furan [webbook.nist.gov]
- 17. 3-Acetyl-2,5-dimethylfuran | C8H10O2 | CID 61527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. Complete 1H and 13C NMR assignment of trans,trans-2,3-divinylfuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Asymmetric Synthesis of Chiral Furan-Containing Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral furan-containing ketones, valuable synthons in medicinal chemistry and natural product synthesis. The following sections outline key catalytic methodologies, presenting quantitative data in structured tables for comparative analysis, detailed experimental procedures for seminal reactions, and visualizations of reaction pathways and workflows.
Organocatalytic Asymmetric Vinylogous Aldol Reaction of Silyloxyfurans
The vinylogous aldol reaction of silyloxyfurans with aldehydes is a powerful method for the enantioselective synthesis of γ-substituted butenolides, which are precursors to chiral furan-containing ketones. Organocatalysis, particularly with chiral amine-thiourea derivatives, has emerged as a highly effective strategy.
A notable example is the use of a chiral carboxylate-ammonium salt, formed from a thiourea-amine and a carboxylic acid, to catalyze the reaction between 2-trimethylsilyloxyfurans and a broad range of aldehydes.[1][2] This catalytic system demonstrates remarkable scope and efficiency.
Quantitative Data
| Entry | Aldehyde (Electrophile) | Silyloxyfuran (Nucleophile) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Benzaldehyde | 2-TMS-furan | 10 | Et₂O/CH₂Cl₂ (1:1) | 24 | 94 | 95:5 | 95 |
| 2 | 4-Nitrobenzaldehyde | 2-TMS-furan | 10 | Et₂O/CH₂Cl₂ (1:1) | 24 | 91 | 94:6 | 94 |
| 3 | 2-Naphthaldehyde | 2-TMS-furan | 10 | Et₂O/CH₂Cl₂ (1:1) | 24 | 88 | 95:5 | 95 |
| 4 | Cinnamaldehyde | 2-TMS-furan | 10 | Et₂O/CH₂Cl₂ (1:1) | 48 | 71 | 84:16 | 91 |
| 5 | Cyclohexanecarboxaldehyde | 2-TMS-furan | 10 | Et₂O/CH₂Cl₂ (1:1) | 48 | 85 | 88:12 | 92 |
| 6 | Isovaleraldehyde | 2-TMS-furan | 10 | Et₂O/CH₂Cl₂ (1:1) | 48 | 75 | 85:15 | 91 |
| 7 | Benzaldehyde | 5-Methyl-2-TMS-furan | 20 | Et₂O/CH₂Cl₂ (1:1) | 72 | 65 | 90:10 | 90 |
Data sourced from references[1][2]. TMS = Trimethylsilyl.
Experimental Protocol: Asymmetric Vinylogous Aldol Reaction
Materials:
-
Chiral thiourea-amine catalyst
-
Trifluoroacetic acid
-
Aldehyde
-
2-Trimethylsilyloxyfuran
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral thiourea-amine catalyst (0.025 mmol, 10 mol%).
-
Dissolve the catalyst in a 1:1 mixture of anhydrous Et₂O and CH₂Cl₂ (0.25 mL).
-
Cool the solution to -20 °C.
-
Add trifluoroacetic acid (0.025 mmol, 10 mol%) to the catalyst solution to form the chiral organic salt in situ.
-
Add the aldehyde (0.25 mmol, 1.0 equiv) to the reaction mixture.
-
Slowly add the 2-trimethylsilyloxyfuran (0.3 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral butenolide.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Logical Workflow for the Asymmetric Vinylogous Aldol Reaction
Caption: Workflow for the organocatalyzed asymmetric vinylogous aldol reaction.
Enantioselective Friedel-Crafts Alkylation of Furans
The enantioselective Friedel-Crafts alkylation of furans with in situ-generated o-quinone methides represents a direct approach to installing a chiral substituent on the furan ring. Chiral oxazaborolidinium ion catalysis has been shown to be highly effective for this transformation, affording excellent yields and enantioselectivities.[3][4][5]
Quantitative Data
| Entry | Furan | o-Hydroxybenzyl Alcohol | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Methylfuran | 2-(1-Hydroxyethyl)phenol | 10 | CH₂Cl₂ | 12 | 99 | >99 |
| 2 | Furan | 2-(1-Hydroxyethyl)phenol | 10 | CH₂Cl₂ | 12 | 95 | 98 |
| 3 | 2-Ethylfuran | 2-(1-Hydroxyethyl)phenol | 10 | CH₂Cl₂ | 24 | 92 | >99 |
| 4 | 2-Methylfuran | 2-(1-Hydroxypropyl)phenol | 10 | CH₂Cl₂ | 24 | 96 | 99 |
| 5 | 2-Methylfuran | 2-(Hydroxy(phenyl)methyl)phenol | 10 | CH₂Cl₂ | 12 | 98 | 97 |
| 6 | 2-Methylfuran | 1-(1-Hydroxyethyl)naphthalen-2-ol | 10 | CH₂Cl₂ | 12 | 93 | 98 |
Data sourced from reference[4].
Experimental Protocol: Enantioselective Friedel-Crafts Alkylation
Materials:
-
Chiral oxazaborolidinium ion catalyst
-
o-Hydroxybenzyl alcohol
-
Furan derivative
-
Anhydrous dichloromethane (CH₂Cl₂)
-
4 Å Molecular sieves
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube containing activated 4 Å molecular sieves, add the chiral oxazaborolidinium ion catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous CH₂Cl₂ (1.0 mL) and cool the mixture to -78 °C.
-
Add the o-hydroxybenzyl alcohol (0.2 mmol, 1.0 equiv) to the cooled catalyst suspension.
-
Add the furan derivative (0.4 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
After completion, quench the reaction with saturated aqueous sodium bicarbonate at -78 °C and allow it to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired chiral furan-containing product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle for Friedel-Crafts Alkylation
Caption: Catalytic cycle for the enantioselective Friedel-Crafts alkylation.
Copper-Catalyzed Asymmetric Conjugate Addition
The copper-catalyzed asymmetric conjugate addition of organometallic reagents to furanones is a robust method for the formation of C-C bonds and the creation of chiral centers. Grignard reagents, in conjunction with chiral ferrocenyl-based diphosphine ligands, have proven to be particularly effective.[6][7]
Quantitative Data
| Entry | Furanone | Grignard Reagent | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 2-Cyclopenten-1-one | EtMgBr | (R,S)-TaniaPhos | 5 | Toluene | 0 | 95 | 96 |
| 2 | 2-Cyclohexen-1-one | EtMgBr | (R,S)-TaniaPhos | 5 | Toluene | 0 | 98 | 95 |
| 3 | 2-Cyclohepten-1-one | EtMgBr | (R,S)-TaniaPhos | 5 | Toluene | -20 | 96 | 94 |
| 4 | 2-Cyclopenten-1-one | MeMgBr | (R,S)-JosiPhos | 5 | Toluene | -60 | 85 | 92 |
| 5 | 2-Cyclohexen-1-one | n-BuMgBr | (R,S)-TaniaPhos | 5 | Toluene | 0 | 93 | 93 |
| 6 | 2-Cyclohexen-1-one | PhMgBr | (R,S)-TaniaPhos | 5 | Toluene | 0 | 90 | 91 |
Data sourced from reference[7].
Experimental Protocol: Asymmetric Conjugate Addition
Materials:
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Chiral ferrocenyl diphosphine ligand (e.g., (R,S)-TaniaPhos)
-
Furanone
-
Grignard reagent
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve CuBr·SMe₂ (0.01 mmol, 5 mol%) and the chiral ligand (0.011 mmol, 5.5 mol%) in anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the furanone (0.2 mmol, 1.0 equiv) to the catalyst solution.
-
Slowly add the Grignard reagent (0.24 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction at the same temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Experimental Workflow for Asymmetric Conjugate Addition
Caption: Workflow for the copper-catalyzed asymmetric conjugate addition.
Organocatalytic Enantioselective [4+4] Cycloaddition
A novel approach to complex chiral furan-containing structures involves the organocatalytic enantioselective [4+4] cycloaddition of furan ortho-quinodimethanes. This method, catalyzed by a quinine-derived primary amine in combination with a chiral phosphoric acid and a carboxylic acid, yields intricate cyclooctanoids with high diastereoselectivity and enantioselectivity.[8][9]
Quantitative Data
| Entry | Furan-2,3-QDM Precursor | Diene | Catalyst System | Yield (%) | dr | ee (%) |
| 1 | 2-Formyl-3-methylfuran | (E)-1,3-Pentadiene | Quinine-derived amine, CPA, Carboxylic acid | 65 | >20:1 | 92 |
| 2 | 2-Formyl-3-phenylfuran | (E)-1,3-Pentadiene | Quinine-derived amine, CPA, Carboxylic acid | 69 | >20:1 | 94 |
| 3 | 2-Formyl-3-methylfuran | (E)-2,4-Hexadien-1-ol | Quinine-derived amine, CPA, Carboxylic acid | 58 | >20:1 | 90 |
| 4 | 2-Formyl-3-methylfuran | (E,E)-2,4-Hexadienal | Quinine-derived amine, CPA, Carboxylic acid | 62 | >20:1 | 88 |
Data is representative of the methodology described in references[8][9]. QDM = ortho-Quinodimethane, CPA = Chiral Phosphoric Acid.
Experimental Protocol: Enantioselective [4+4] Cycloaddition
Materials:
-
Quinine-derived primary amine catalyst
-
Chiral phosphoric acid (CPA) co-catalyst
-
Carboxylic acid additive
-
Furan-2,3-QDM precursor (e.g., 2-formyl-3-substituted furan)
-
Diene
-
Anhydrous solvent (e.g., toluene)
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction vessel, add the quinine-derived primary amine catalyst (10 mol%), the chiral phosphoric acid (10 mol%), and the carboxylic acid additive (10 mol%).
-
Add the furan-2,3-QDM precursor (1.0 equiv) and the diene (1.2 equiv).
-
Add anhydrous toluene and stir the mixture at the specified temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to afford the chiral cyclooctanoid.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Signaling Pathway for the [4+4] Cycloaddition
Caption: Key steps in the organocatalytic [4+4] cycloaddition.
References
- 1. Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric vinylogous aldol reaction of silyloxy furans with a chiral organic salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Friedel-Crafts Alkylation of Furans with o-Quinone Methide Using a Chiral Oxazaborolidinium Ion Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.skku.edu [pure.skku.edu]
- 6. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organocatalytic Enantioselective [4 + 4] Cycloadditions of Furan Ortho-Quinodimethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of 4-(Furan-3-yl)butan-2-one in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications of 4-(furan-3-yl)butan-2-one in organic synthesis. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this note outlines a putative synthetic protocol and explores its prospective utility as a versatile building block in the synthesis of complex organic molecules, drawing parallels from the well-established chemistry of furan derivatives.
Application Notes
This compound is a bifunctional molecule possessing both a furan ring and a ketone moiety. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a variety of more complex structures, particularly in the fields of natural product synthesis, medicinal chemistry, and materials science.
The furan nucleus can be considered a latent 1,4-dicarbonyl compound and can participate in a range of transformations including cycloadditions, ring-opening reactions, and electrophilic substitutions. The ketone functionality, in turn, allows for nucleophilic additions, alpha-functionalization, and condensations. The strategic placement of the butan-2-one side chain on the 3-position of the furan ring offers unique possibilities for the construction of intricate molecular architectures.
Potential Synthetic Applications:
-
Precursor to Substituted Cyclopentenones: The furan ring can undergo the Piancatelli rearrangement under acidic conditions to yield 4-hydroxycyclopentenone derivatives. The ketone on the side chain of this compound could be used to introduce further complexity before or after this rearrangement.
-
Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing access to oxabicyclic systems. These intermediates are valuable precursors for the synthesis of various carbocyclic and heterocyclic compounds.
-
Synthesis of Novel Heterocycles: The ketone functionality can be a handle for the construction of new heterocyclic rings fused to the furan core or appended to the side chain. For instance, condensation with hydrazines or hydroxylamines could yield pyrazoles or isoxazoles, respectively.
-
Building Block in Total Synthesis: The structural motif of a furan ring connected to a four-carbon chain is present in various natural products. This compound could serve as a key building block for the stereoselective synthesis of such targets.
-
Fragrance and Flavor Chemistry: Furan derivatives are known for their characteristic aromas. The title compound could be a precursor to new fragrance and flavor compounds.
Experimental Protocols
Protocol 1: Putative Synthesis of this compound via a Cuprate Addition to Methyl Vinyl Ketone
This protocol is hypothetical and would require optimization and experimental validation.
Reaction Scheme:
Materials:
-
3-Bromofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
Copper(I) iodide (CuI)
-
Methyl vinyl ketone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of 3-Lithiofuran: To a solution of 3-bromofuran (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 eq) dropwise. Stir the solution for 1 hour at -78 °C.
-
Formation of the Gilman Cuprate: In a separate flask, suspend copper(I) iodide (0.5 eq) in anhydrous diethyl ether at -78 °C. To this suspension, add the freshly prepared solution of 3-lithiofuran dropwise. Allow the mixture to warm slightly to form a clear solution of the lithium di(furan-3-yl)cuprate, then re-cool to -78 °C.
-
Michael Addition: To the solution of the Gilman cuprate, add methyl vinyl ketone (1.0 eq) dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound.
Expected Outcome:
This reaction is expected to yield the desired product, this compound. The yield would need to be determined experimentally.
Data Presentation
Since the provided protocols are putative, no experimental quantitative data can be presented. The following table is a template for how such data should be structured once obtained.
Table 1: Hypothetical Reaction Parameters and Yields for the Synthesis of this compound
| Entry | Furan Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromofuran | n-BuLi, CuI, MVK | Diethyl Ether | -78 | 3 | TBD |
| 2 | 3-Iodofuran | i-PrMgCl, CuCN·2LiCl, MVK | THF | -20 to 0 | 2 | TBD |
TBD: To be determined experimentally.
Visualizations
Diagram 1: Proposed Synthetic Workflow for this compound
Caption: Proposed workflow for the synthesis of this compound.
Diagram 2: Potential Application in a Diels-Alder/Ring-Opening Cascade
Caption: Hypothetical reaction pathway utilizing the furan moiety.
Application Notes and Protocols: 4-(Furan-3-yl)butan-2-one as a Building Block for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Note on Availability: Extensive literature searches did not yield specific examples of 4-(furan-3-yl)butan-2-one being used as a direct building block for the synthesis of heterocyclic compounds. The available scientific literature predominantly focuses on the reactions and applications of its isomer, 4-(furan-2-yl)butan-2-one. This document, therefore, provides detailed application notes and protocols for the more widely studied 4-(furan-2-yl)butan-2-one to illustrate the potential synthetic pathways for this class of compounds. The reactivity of the furan-3-yl isomer may differ, and these protocols should be considered as a starting point for potential adaptation.
Introduction to 4-(Furan-2-yl)butan-2-one in Heterocyclic Synthesis
4-(Furan-2-yl)butan-2-one is a versatile bifunctional molecule containing a reactive ketone group and a furan ring. The furan moiety can act as a diene in cycloaddition reactions or undergo ring-opening to form a 1,4-dicarbonyl system, which is a key intermediate for the synthesis of various five- and six-membered heterocycles. The ketone functionality provides a reactive site for condensation reactions with nucleophiles. These characteristics make 4-(furan-2-yl)butan-2-one a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, including pyridazines, pyrazoles, and pyridines, which are important scaffolds in medicinal chemistry.
Synthesis of Six-Membered Heterocycles: Pyridazines
The furan ring of 4-(furan-2-yl)butan-2-one can be oxidatively cleaved to a 1,4-dicarbonyl compound, which can then be cyclized with hydrazine to form a pyridazine ring. This transformation is a powerful method for constructing this important heterocyclic core.
Quantitative Data for Pyridazine Synthesis
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Methyl-6-(2-oxopropyl)pyridazine | 1. m-CPBA, 2. Hydrazine hydrate | DCM/EtOH | 0 to reflux | 12 | ~75-85 |
| 3-Methyl-6-(2-(phenylhydrazono)propyl)pyridazine | 1. m-CPBA, 2. Phenylhydrazine | DCM/EtOH | 0 to reflux | 18 | ~70-80 |
Experimental Protocol: Synthesis of 3-Methyl-6-(2-oxopropyl)pyridazine
-
Furan Ring Opening: Dissolve 4-(furan-2-yl)butan-2-one (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) and cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,4-dicarbonyl intermediate.
-
Pyridazine Formation: Dissolve the crude intermediate in ethanol (EtOH, 10 mL/mmol).
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the desired 3-methyl-6-(2-oxopropyl)pyridazine.
Reaction Pathway for Pyridazine Synthesis
Synthesis of Five-Membered Heterocycles: Pyrazoles
The ketone functionality of 4-(furan-2-yl)butan-2-one can readily react with hydrazine derivatives to form pyrazole rings through a cyclocondensation reaction. This approach provides a direct route to substituted pyrazoles.
Quantitative Data for Pyrazole Synthesis
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-(Furan-2-ylmethyl)-5-methyl-1H-pyrazole | Hydrazine hydrate | Ethanol | Reflux | 6 | ~80-90 |
| 3-(Furan-2-ylmethyl)-5-methyl-1-phenylpyrazole | Phenylhydrazine | Acetic Acid | Reflux | 8 | ~75-85 |
Experimental Protocol: Synthesis of 3-(Furan-2-ylmethyl)-5-methyl-1H-pyrazole
-
To a solution of 4-(furan-2-yl)butan-2-one (1.0 eq) in absolute ethanol (15 mL/mmol), add hydrazine hydrate (1.5 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield 3-(furan-2-ylmethyl)-5-methyl-1H-pyrazole.
Reaction Pathway for Pyrazole Synthesis
Application Note: GC-MS Analysis of Furan Isomers in Complex Mixtures
Introduction
Furan and its alkylated derivatives are process-induced contaminants that can form in a variety of thermally treated foods and beverages.[1][2] The International Agency for Research on Cancer (IARC) has classified furan as a possible human carcinogen (Group 2B), prompting regulatory bodies and the food industry to monitor its levels in consumer products.[1][3] The analysis of furan and its isomers in complex matrices presents analytical challenges due to their high volatility and the presence of isomeric compounds that are difficult to separate chromatographically.[1][4] This application note details a robust and sensitive method for the simultaneous determination of furan and several of its important isomers, including 2-methylfuran, 3-methylfuran, 2-ethylfuran, and 2,5-dimethylfuran, in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS).
The separation of isomers is a critical aspect of this analysis. For instance, 2-ethylfuran and 2,5-dimethylfuran are isomeric and often co-elute, necessitating optimized chromatographic conditions or the use of tandem mass spectrometry (MS/MS) for accurate quantification.[4][5] This protocol employs a headspace solid-phase microextraction (HS-SPME) sample preparation technique, which offers excellent sensitivity for volatile analytes, coupled with a GC-MS method optimized for the resolution of key furan isomers.[1][6]
Experimental Protocols
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is adapted for the analysis of furan isomers in food matrices.
-
Apparatus and Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-shaker or water bath with stirring capability
-
Autosampler for SPME or manual SPME holder
-
-
Procedure:
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. The exact amount may need to be optimized based on the expected concentration of furans.
-
Add a saturated solution of sodium chloride (NaCl) to the sample. The volume will depend on the sample weight, aiming for a consistent headspace volume. For example, for a 1 g sample, add 9 mL of saturated NaCl solution.[7] The addition of salt increases the ionic strength of the sample matrix, which enhances the partitioning of volatile analytes into the headspace.
-
Spike the sample with an appropriate volume of an internal standard solution containing deuterated furan analogues (e.g., furan-d4, 2-methylfuran-d6).
-
Immediately seal the vial with a magnetic screw cap.
-
Incubate the vial at a controlled temperature (e.g., 35-60°C) for a specific time (e.g., 15-30 minutes) with agitation to facilitate the equilibration of the analytes between the sample and the headspace.[6][7]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 15-30 minutes) at the same temperature with continued agitation.
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for desorption.
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
-
-
GC Conditions (Example):
-
Column: Equity-1 (30 m x 0.25 mm, 0.25 µm) or similar non-polar column. The use of an Equity-1 column has been shown to achieve baseline separation of 2-ethylfuran and 2,5-dimethylfuran.[4]
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration) for a desorption time of 1-5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp 1: 10°C/min to 100°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
This temperature program should be optimized for the specific column and analytes of interest.
-
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.
-
Transfer Line Temperature: 250°C
-
Data Presentation
Table 1: GC-MS SIM/MRM Parameters for Furan Isomer Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (for MRM) | Quantifier Ion (m/z) (for SIM) | Qualifier Ion(s) (m/z) (for SIM) |
| Furan | 68 | 39 | 68 | 39 |
| Furan-d4 (IS) | 72 | 42 | 72 | 42 |
| 2-Methylfuran | 82 | 53 | 82 | 53, 81 |
| 3-Methylfuran | 82 | 53 | 82 | 53, 81 |
| 2-Ethylfuran | 96 | 81 | 96 | 81, 67 |
| 2,5-Dimethylfuran | 96 | 81 | 96 | 81, 67 |
Note: Precursor and product ions for MRM mode need to be determined empirically. The quantifier and qualifier ions for SIM mode are based on the mass spectra of the compounds.[1]
Table 2: Method Performance Data for Furan Isomer Analysis in Food Matrices [4][8]
| Analyte | Matrix | Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) | LOQ (ng/g) |
| Furan | Coffee | 95 - 105 | < 10 | < 15 | 0.1 - 1.0 |
| 2-Methylfuran | Cereal | 90 - 110 | < 15 | < 20 | 0.05 - 0.5 |
| 3-Methylfuran | Cereal | 90 - 110 | < 15 | < 20 | 0.05 - 0.5 |
| 2-Ethylfuran | Baby Food | 85 - 115 | < 15 | < 20 | 0.01 - 0.1 |
| 2,5-Dimethylfuran | Baby Food | 85 - 115 | < 15 | < 20 | 0.01 - 0.1 |
This table presents typical performance data. Actual performance may vary depending on the specific matrix and instrumentation.
Mandatory Visualization
Caption: Workflow for GC-MS analysis of furan isomers.
References
- 1. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]
- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for HPLC Purification of Furanone Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of furanone compounds using High-Performance Liquid Chromatography (HPLC). The methods outlined below cover reversed-phase, normal-phase, and chiral separation techniques, offering a comprehensive guide for the isolation and purification of this important class of compounds.
Reversed-Phase HPLC Purification of Furanones
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of moderately polar to nonpolar compounds, making it well-suited for many furanone derivatives. The separation is based on the hydrophobic interactions between the analyte, the nonpolar stationary phase, and the polar mobile phase.
Application Note:
RP-HPLC is effective for the purification of simple furanones and their derivatives from reaction mixtures and natural product extracts.[1][2][3][4] By adjusting the mobile phase composition, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, a wide range of furanone compounds can be purified with high resolution.[1][2][5] The addition of modifiers like phosphoric acid or formic acid to the mobile phase can improve peak shape and resolution.[1][2] For preparative separations, the method is scalable to isolate larger quantities of purified compounds.[2]
Quantitative Data Summary:
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
| 2(5H)-Furanone | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | 1.0 | UV | Not Specified | [1][2] |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Zorbax ODS (C18) | 0.05M Sodium Acetate (pH 4.0) / Methanol (70:30) | Not Specified | UV (290 nm) | Not Specified | [3] |
| Furaneol, Furaneol-β-glucoside, Mesifurane | RP C18 | Acetate Buffer / Methanol | Not Specified | UV (280 nm) | < 90 | [4] |
| 5-Hydroxymethyl-2-furaldehyde (5HMF), Furfuryl alcohol (2FOL), 2-Furaldehyde (2FAL), 2-Acetylfuran (2ACF), 5-Methyl-2-furaldehyde (5MEF) | Not Specified | Acetonitrile / Water | 1.0 | UV | < 16 | [6] |
Experimental Protocol: RP-HPLC Purification of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
This protocol is adapted from the analysis of DMHF in fruit juices and can be modified for purification purposes.[3]
1. Sample Preparation:
- For complex matrices like fruit juices, solid-phase extraction (SPE) with a C18 cartridge is recommended for sample cleanup.[3]
- Dissolve the crude furanone sample in the initial mobile phase composition.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- HPLC System: A standard preparative HPLC system with a UV detector.
- Column: Zorbax ODS (C18), preparative scale (e.g., 21.2 x 250 mm, 5 µm).
- Mobile Phase A: 0.05M Sodium Acetate, pH 4.0.
- Mobile Phase B: Methanol.
- Gradient:
- 0-5 min: 30% B
- 5-25 min: 30% to 100% B
- 25-30 min: 100% B
- 30-35 min: 100% to 30% B
- 35-45 min: 30% B (equilibration)
- Flow Rate: 20 mL/min (for preparative scale).
- Detection: UV at 290 nm.[3]
- Injection Volume: Dependent on sample concentration and column loading capacity.
3. Fraction Collection:
- Monitor the chromatogram for the elution of the target furanone peak.
- Collect fractions corresponding to the peak of interest.
- Analyze the collected fractions for purity using analytical HPLC.
4. Post-Purification:
- Combine pure fractions.
- Remove the mobile phase solvent, for example, by rotary evaporation, to obtain the purified furanone compound.
Workflow for RP-HPLC Purification:
Caption: Workflow for the reversed-phase HPLC purification of furanone compounds.
Normal-Phase HPLC Purification of Furanones
Normal-phase HPLC (NP-HPLC) is suitable for the separation of polar compounds that are poorly retained in reversed-phase systems. In NP-HPLC, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase.
Application Note:
NP-HPLC is particularly useful for separating furanone isomers and highly polar furanone derivatives.[7][8] The mobile phase typically consists of a mixture of a nonpolar solvent, such as hexane or heptane, and a slightly more polar solvent, like isopropanol or ethyl acetate, to modulate the retention of the analytes.[9] This technique is often employed when the target furanone has limited solubility in aqueous mobile phases used in RP-HPLC.[7]
Quantitative Data Summary:
| Compound Class | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Key Feature | Reference |
| Flavanones (Chiral Separation) | Chiralpak IA, Chiralpak IB | n-alkane / alcohol | 0.5 - 0.6 | UV (254 nm) | Enantioseparation | [10] |
| General Polar Furanones | Silica, Cyano, or Amino | Hexane / Isopropanol | Variable | UV | Isomer Separation | [7] |
Experimental Protocol: NP-HPLC Purification of a Polar Furanone Derivative
1. Sample Preparation:
- Dissolve the crude furanone sample in the nonpolar mobile phase solvent (e.g., hexane).
- Ensure the sample is completely dissolved. Sonication may be required.
- Filter the sample through a 0.45 µm PTFE syringe filter.
2. HPLC System and Conditions:
- HPLC System: A preparative HPLC system equipped for normal-phase chromatography.
- Column: Silica-based preparative column (e.g., 20 x 250 mm, 5 µm).
- Mobile Phase A: Hexane.
- Mobile Phase B: Isopropanol.
- Gradient:
- 0-5 min: 5% B
- 5-25 min: 5% to 50% B
- 25-30 min: 50% B
- 30-35 min: 50% to 5% B
- 35-45 min: 5% B (equilibration)
- Flow Rate: 18 mL/min (for preparative scale).
- Detection: UV at an appropriate wavelength for the furanone derivative.
- Injection Volume: Dependent on sample concentration and column loading capacity.
3. Fraction Collection:
- Collect fractions corresponding to the target peak.
- Perform in-process purity checks using analytical NP-HPLC.
4. Post-Purification:
- Combine fractions with the desired purity.
- Evaporate the solvent to obtain the purified compound.
Logical Relationship for Method Selection:
Caption: Decision tree for selecting an appropriate HPLC purification method for furanones.
Chiral HPLC Purification of Furanone Enantiomers
Many furanone compounds are chiral, and the separation of their enantiomers is often crucial in drug development and flavor chemistry. Chiral HPLC is the most effective method for this purpose.
Application Note:
The separation of furanone enantiomers is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the chiral resolution of flavanones and other furanone-containing compounds.[10] The separation is usually performed in normal-phase mode using a mobile phase consisting of an n-alkane and an alcohol.[10] The choice of the specific CSP and mobile phase composition is critical for achieving good enantioseparation.
Quantitative Data Summary for Chiral Separation of Flavanones:
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) | Resolution (Rs) | Reference |
| 6-Methoxyflavanone | Chiralpak IA | Ethanol | 0.5 | UV (254 nm) | 2.457 | 11.950 | [10] |
| 7-Methoxyflavanone | Chiralpak IB | Hexane/Isopropanol (95:5) | 0.6 | UV (254 nm) | 1.339 | 5.721 | [10] |
Experimental Protocol: Chiral HPLC Purification of a Racemic Furanone
1. Sample Preparation:
- Dissolve the racemic furanone mixture in the mobile phase.
- Filter the solution through a 0.45 µm PTFE syringe filter.
2. HPLC System and Conditions:
- HPLC System: A preparative HPLC system.
- Column: A polysaccharide-based chiral preparative column (e.g., Chiralpak IA, 20 x 250 mm, 5 µm).
- Mobile Phase: A mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The ratio needs to be optimized for the specific compound. A typical starting point is 90:10 (Hexane:Alcohol).
- Flow Rate: 15-20 mL/min (for preparative scale).
- Detection: UV detector at a suitable wavelength. A polarimeter can also be used for detection.
- Injection Volume: Determined by the loading capacity of the column.
3. Fraction Collection:
- Collect the two separated enantiomeric peaks in separate fractions.
- Analyze the enantiomeric excess (ee) of each fraction using analytical chiral HPLC.
4. Post-Purification:
- Combine the fractions for each enantiomer that meet the desired purity and ee.
- Remove the solvent to obtain the purified enantiomers.
Experimental Workflow for Chiral Method Development and Purification:
Caption: Workflow for chiral HPLC method development and purification of furanones.
References
- 1. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 2(5H)-Furanone | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reverse Phase HPLC (RP-HPLC) - 1 purification [eurogentec.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. jordilabs.com [jordilabs.com]
- 9. hawach.com [hawach.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Characterization of 3-Substituted Furans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 3-substituted furans. Furan rings are important structural motifs in many natural products and pharmaceuticals. The ability to unambiguously determine the substitution pattern and electronic environment of the furan ring is crucial for structure elucidation, reaction monitoring, and quality control in drug development. This document summarizes key ¹H and ¹³C NMR spectroscopic data for a variety of 3-substituted furans and provides detailed experimental protocols for acquiring and interpreting NMR spectra.
Introduction to NMR Spectroscopy of Furans
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. The protons on the furan ring are designated as H-2, H-3, H-4, and H-5. In 3-substituted furans, the protons at the 2-, 4-, and 5-positions provide characteristic signals in the ¹H NMR spectrum. The chemical shifts of these protons and the carbon atoms of the furan ring are sensitive to the electronic nature of the substituent at the 3-position. Electron-donating groups (EDGs) tend to shield the ring protons and carbons, shifting their signals to higher field (lower ppm), while electron-withdrawing groups (EWGs) cause deshielding, resulting in a downfield shift (higher ppm).
¹H and ¹³C NMR Data for 3-Substituted Furans
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for a range of 3-substituted furans in deuterated chloroform (CDCl₃), unless otherwise specified. These tables allow for easy comparison of the effect of different substituents on the furan ring.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-Substituted Furans
| Substituent at C-3 | H-2 | H-4 | H-5 | Other Signals |
| -H (Furan) | 7.46 | 6.42 | 7.46 | |
| -CH₃[1] | 7.21 | 6.22 | 7.33 | 2.05 (s, 3H, -CH₃) |
| -OCH₃[2] | 7.24 | 6.26 | 7.37 | 3.79 (s, 3H, -OCH₃) |
| -Br[3] | 7.42 | 6.41 | 7.56 | |
| -I[4] | 7.58 | 6.64 | 7.40 | |
| -CHO | 8.02 | 6.75 | 7.55 | 9.95 (s, 1H, -CHO) |
| -COCH₃ | 7.95 | 6.65 | 7.45 | 2.45 (s, 3H, -COCH₃) |
| -COOH | 8.21 | 6.78 | 7.52 | ~11 (br s, 1H, -COOH) |
| -CN | 7.90 | 6.70 | 7.50 | |
| -NO₂[5] | 8.10 | 7.05 | 7.65 | |
| -B(OH)₂ | 8.15 | 6.80 | 7.60 | ~5.5 (br s, 2H, -OH) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Furans
| Substituent at C-3 | C-2 | C-3 | C-4 | C-5 | Other Signals |
| -H (Furan) | 142.8 | 109.7 | 109.7 | 142.8 | |
| -CH₃[6] | 138.9 | 119.5 | 110.8 | 143.2 | 9.7 (-CH₃) |
| -OCH₃[2] | 139.5 | 145.8 | 98.2 | 140.1 | 56.5 (-OCH₃) |
| -Br | 144.1 | 97.8 | 111.3 | 140.5 | |
| -I[4] | 148.5 | 72.5 | 117.5 | 140.0 | |
| -CHO | 145.0 | 125.1 | 109.8 | 150.2 | 185.5 (-CHO) |
| -COCH₃ | 144.5 | 129.8 | 109.5 | 148.7 | 195.8 (-C=O), 26.8 (-CH₃) |
| -COOH | 145.2 | 118.9 | 110.1 | 148.5 | 167.5 (-COOH) |
| -CN | 147.2 | 99.8 | 112.5 | 152.1 | 114.0 (-CN) |
| -NO₂[5] | 146.5 | 135.0 | 108.5 | 149.0 | |
| -B(OH)₂ | 149.0 | 115.0 | 110.0 | 147.5 |
Experimental Protocols
Sample Preparation for NMR Analysis
A well-prepared sample is essential for obtaining high-quality NMR spectra.
-
Analyte Quantity: For standard ¹H NMR, dissolve 5-10 mg of the 3-substituted furan derivative in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the solubility of the compound. The choice of solvent can slightly affect the chemical shifts.
-
Procedure:
-
Weigh the desired amount of the furan derivative directly into a clean, dry vial.
-
Add the deuterated solvent using a clean pipette.
-
Gently swirl or vortex the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade the spectral quality.
-
Cap the NMR tube to prevent solvent evaporation and contamination.
-
Standard 1D NMR Data Acquisition (¹H and ¹³C)
These are the fundamental experiments for structural characterization.
-
Instrument: A modern NMR spectrometer with a field strength of 300 MHz or higher is recommended.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm.
-
Number of Scans (NS): 8-16 scans are usually sufficient for a moderately concentrated sample.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm.
-
Number of Scans (NS): 128 to 1024 scans or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Advanced 2D NMR Techniques for Structure Elucidation
2D NMR experiments are invaluable for unambiguously assigning proton and carbon signals, especially for more complex molecules.
The COSY experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are spin-coupled to each other.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up a standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.
-
Acquire the data with a sufficient number of scans (typically 2-8) per increment.
-
-
Interpretation: Cross-peaks in the 2D spectrum indicate that the protons at the corresponding chemical shifts on the F1 and F2 axes are coupled. For 3-substituted furans, COSY can be used to confirm the connectivity between the furan ring protons.
The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C one-bond correlations).
-
Protocol:
-
Acquire standard ¹H and ¹³C spectra to determine the spectral widths.
-
Set up a standard gradient-selected, phase-sensitive HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
Set the F2 (proton) and F1 (carbon) spectral widths to cover the respective chemical shift ranges.
-
Acquire the data. The experiment is relatively sensitive as it is proton-detected.
-
-
Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the direct assignment of protonated carbon signals. Multiplicity-edited HSQC can distinguish between CH, CH₂, and CH₃ groups.
The HMBC experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). It is a powerful tool for connecting different spin systems and identifying quaternary carbons.
-
Protocol:
-
Acquire standard ¹H and ¹³C spectra to determine the spectral widths.
-
Set up a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the F2 (proton) and F1 (carbon) spectral widths.
-
The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.
-
-
Interpretation: Cross-peaks indicate long-range couplings. For example, the proton at C-2 of a 3-substituted furan will show an HMBC correlation to C-3 and C-4. The substituent's protons will show correlations to the furan ring, confirming its position.
Visualizations
Workflow for Synthesis and NMR Characterization of 3-Substituted Furans
The following diagram illustrates a general workflow for the synthesis of a 3-substituted furan and its subsequent characterization using various NMR techniques.
Caption: General workflow for the synthesis and NMR characterization of 3-substituted furans.
Logical Relationship of 2D NMR Experiments for Structure Elucidation
This diagram shows how different 2D NMR experiments provide complementary information to determine the final structure of a molecule.
Caption: Interrelation of 2D NMR experiments for complete structure elucidation.
References
- 1. 3-Methylfuran(930-27-8) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Methoxyfuran | C5H6O2 | CID 12711598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0033182) [hmdb.ca]
- 4. Furan, 3-iodo- | C4H3IO | CID 141464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Nitro-furan | C4H3NO3 | CID 13268157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methylfuran(930-27-8) 13C NMR spectrum [chemicalbook.com]
Application Notes and Protocols: Use of 4-(Furan-3-yl)butan-2-one in the Synthesis of Potential Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction
The furan nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The versatile reactivity of the furan ring and its ability to act as a pharmacophore have driven extensive research into the synthesis of novel furan-containing compounds as potential therapeutic agents. This document focuses on the application of a specific furan derivative, 4-(furan-3-yl)butan-2-one, as a starting material for the synthesis of potential pharmaceuticals.
Note: Extensive literature searches did not yield specific examples of the use of this compound in the synthesis of named potential pharmaceuticals with associated detailed experimental protocols and quantitative biological data. The following sections provide a generalized workflow and hypothetical protocols based on common synthetic transformations of ketones and furan derivatives in drug discovery. This information is intended to serve as a guide for researchers exploring the potential of this starting material.
Synthetic Strategies and Potential Pharmaceutical Scaffolds
The chemical structure of this compound, featuring both a ketone functional group and a furan ring, makes it a versatile building block for the synthesis of various heterocyclic systems of medicinal interest. Potential synthetic transformations include:
-
Cyclocondensation Reactions: The ketone moiety can react with binucleophilic reagents to form various heterocyclic rings.
-
Paal-Knorr Furan Synthesis: While the starting material already contains a furan ring, modifications or further reactions inspired by this synthesis could be envisioned.[4]
-
Chalcone Synthesis and Subsequent Heterocylization: The ketone can be a precursor for chalcone synthesis, which are known intermediates for various bioactive heterocycles.[5][6][7]
Based on these strategies, potential pharmaceutical scaffolds that could be synthesized from this compound include:
-
Pyrimidines: Known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][8]
-
Pyridazines: These heterocycles are also recognized as versatile pharmacophores in drug discovery.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols for the synthesis of potential pharmaceutical scaffolds from this compound. These are based on established synthetic methodologies for similar compounds.
Protocol 1: Synthesis of a Hypothetical Furan-Substituted Pyrimidine Derivative
This protocol describes a potential one-pot synthesis of a substituted pyrimidine from this compound.
Reaction Scheme:
Caption: Synthesis of a hypothetical furan-substituted dihydropyrimidine.
Materials:
-
This compound
-
Benzaldehyde
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), benzaldehyde (1 equivalent), and urea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the purified compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Quantitative Data (Hypothetical):
| Compound | Yield (%) | Melting Point (°C) |
| Hypothetical Furan-Substituted Dihydropyrimidine | 65 | 150-152 |
Protocol 2: Synthesis of a Hypothetical Furan-Substituted Pyridazine Derivative
This protocol outlines a potential synthesis of a pyridazine derivative via a cyclocondensation reaction.
Reaction Scheme:
Caption: Synthesis of a hypothetical furan-substituted dihydropyridazine.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid
-
Ice-cold water
-
Diethyl ether
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridazine derivative.
-
Characterize the purified compound using appropriate analytical techniques.
Quantitative Data (Hypothetical):
| Compound | Yield (%) | Melting Point (°C) |
| Hypothetical Furan-Substituted Dihydropyridazine | 72 | 188-190 |
Potential Signaling Pathways and Biological Activities
While no specific biological data for derivatives of this compound were found, furan-containing compounds, in general, have been reported to exhibit a range of biological activities. The synthesized pyrimidine and pyridazine derivatives could potentially be investigated for the following activities and their impact on related signaling pathways.
Anticancer Activity:
Many furan derivatives have shown potential as anticancer agents.[2][3] The synthesized compounds could be screened against various cancer cell lines to determine their cytotoxic effects. Potential signaling pathways to investigate include:
-
PI3K/Akt Signaling Pathway: This pathway is often dysregulated in cancer and is a common target for anticancer drugs.
-
Wnt/β-catenin Signaling Pathway: Aberrant activation of this pathway is implicated in the development of several cancers.
A hypothetical workflow for investigating the anticancer activity and mechanism of action is presented below.
Caption: Workflow for anticancer activity evaluation.
Antimicrobial Activity:
Furan and pyrimidine derivatives are well-known for their antimicrobial properties.[1][2][8] The synthesized compounds could be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).
A general workflow for screening antimicrobial activity is as follows:
Caption: Workflow for antimicrobial activity screening.
Conclusion
While specific applications of this compound in pharmaceutical synthesis are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile starting material for the synthesis of bioactive heterocyclic compounds. The hypothetical protocols and workflows provided herein offer a foundational framework for researchers to explore the synthesis of novel pyrimidine and pyridazine derivatives and to investigate their potential as anticancer and antimicrobial agents. Further research is warranted to synthesize and evaluate the pharmacological properties of compounds derived from this promising furan building block.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. researchgate.net [researchgate.net]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Synthesis and antitumor activity evaluation of some pyrrolone and pyridazinone heterocycles derived from 3-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)methyl)quinolin-2(1H)-one [tandf.figshare.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Pyridazine synthesis [organic-chemistry.org]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. A One-Pot Approach to Novel Pyridazine C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 3-Substituted Furans
Welcome to the technical support center for the regioselective synthesis of 3-substituted furans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective synthesis of 3-substituted furans?
The synthesis of 3-substituted furans is challenging due to the inherent reactivity of the furan ring, where the C2 and C5 positions are generally more susceptible to electrophilic attack and substitution than the C3 and C4 positions.[1][2][3] Key challenges include:
-
Controlling Regioselectivity: Many classical furan syntheses, such as the Paal-Knorr and Feist-Bénary methods, often yield mixtures of isomers or are not directly amenable to producing 3-substituted furans without specific precursors.[4][5][6][7]
-
Harsh Reaction Conditions: Some methods require high temperatures or strongly acidic or basic conditions, which can be incompatible with sensitive functional groups.[8][9][10]
-
Limited Substrate Scope: Certain catalytic systems may have a narrow substrate scope, limiting the types of functional groups that can be present on the starting materials.[11]
-
Accessibility of Starting Materials: The synthesis of appropriately substituted precursors for methods like the Paal-Knorr synthesis can be complex.[12]
Q2: Which are the most common strategies for synthesizing 3-substituted furans?
Several strategies have been developed to overcome the challenges of regioselectivity:
-
Cycloaddition-Retro-Diels-Alder Reactions: This approach, often using oxazole derivatives, provides good functional group compatibility and yields.[8]
-
Metal-Catalyzed Cross-Coupling and C-H Functionalization: Palladium, copper, rhodium, and iridium catalysts have been employed for the direct functionalization of the furan ring at the C3 position.[1][11][13][14] This often involves the use of a directing group to achieve the desired regioselectivity.[2][3][15]
-
Feist-Bénary Synthesis: This classical method involves the reaction of α-halo ketones with β-dicarbonyl compounds and is known for producing furans with a carbonyl group at the C3 position.[4][16][17]
-
Synthesis from Substituted Precursors: Utilizing starting materials that already contain the desired substitution pattern, such as certain propargylic alcohols, can lead to the regioselective formation of 3-substituted furans.[18]
-
Lithiation and Silylation Strategies: The use of directing groups, such as silyl groups, can control the position of lithiation on the furan ring, allowing for subsequent functionalization at the C3 or C4 position.[19]
Troubleshooting Guides
Problem 1: Poor regioselectivity in the synthesis of 3-substituted furans using metal catalysis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect catalyst or ligand choice. | Screen different metal catalysts (e.g., Pd, Cu, Rh, Ir) and ligands. For palladium-catalyzed reactions, sterically hindered and electron-rich phosphine ligands can be effective.[1] | Improved regioselectivity towards the 3-substituted product. |
| Ineffective directing group. | If using a C-H activation strategy, ensure the directing group is correctly installed and is appropriate for the chosen catalyst system. Imine directing groups have been successfully used for C3-functionalization of furfural derivatives.[3][15] | Enhanced directing effect leading to higher regioselectivity. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some catalytic systems are highly sensitive to temperature changes, which can affect the selectivity. | An increase in the desired regioisomer yield. |
| Presence of interfering functional groups. | Protect sensitive functional groups on the substrate that may be coordinating to the metal catalyst and interfering with the desired regioselectivity. Acetal protection of carbonyl groups is a common strategy.[20] | Reduced side reactions and improved yield of the target isomer. |
Problem 2: Low yield in the Feist-Bénary synthesis of a 3-substituted furan.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Paal-Knorr side products. | The reaction conditions might be favoring the formation of an intermediate tricarbonyl compound that can then cyclize via a Paal-Knorr pathway to a different furan isomer.[4] Adjust the base and solvent system. The Feist-Bénary synthesis is typically base-catalyzed.[4] | Increased yield of the desired 3-substituted furan. |
| Decomposition of starting materials or product. | The reaction conditions may be too harsh. Consider using a milder base or running the reaction at a lower temperature. | Reduced degradation and improved product yield. |
| Incomplete reaction. | Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. | Drive the reaction to completion and maximize the yield. |
Problem 3: Difficulty with the direct C-H functionalization at the C3 position of furan.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High reactivity of C2 and C5 positions. | Employ a directing group strategy. An imine or other coordinating group can direct the metal catalyst to the C3 position.[2][3][15] | Selective functionalization at the C3 position. |
| Steric hindrance around the C3 position. | If the substrate is sterically hindered, a less bulky catalyst or ligand combination may be required to access the C3-H bond. | Improved catalyst accessibility and higher reaction efficiency. |
| Low reactivity of the C-H bond. | Some C-H activation methods require high temperatures.[3] If scaling up, consider moving from a batch to a continuous flow process to ensure better heat transfer and safety.[3] | Safer and more efficient C-H activation. |
| Incompatible silylating agent in C3-silylation. | For iridium-catalyzed C3-H silylation, screen different trialkylsilanes. The choice of silylating agent can influence the reaction efficiency.[21] | Successful silylation at the C3 position, providing a handle for further functionalization.[15][21] |
Experimental Protocols
Key Experiment: Iridium-Catalyzed C3-H Silylation of Furfural Derivatives
This protocol is based on a method for the derivatization of furfurals at the C3-position using a temporary imine directing group.[15]
-
Formation of the Imine Directing Group: The furfural derivative is reacted with a suitable amine to form the corresponding imine. This imine acts as a directing group for the subsequent C-H activation step.
-
C3-Silylation: The imine is then reacted with a hydrosilane in the presence of a catalytic amount of [IrCl(COD)]2 (COD = cyclooctadiene), a base such as N,N-diisopropylethylamine (DIPEA), and a hydrogen scavenger like 3,3-dimethylprop-1-ene in a suitable solvent like n-hexane.[15][21]
-
Hydrolysis of the Imine: After the silylation is complete, the imine directing group is removed by hydrolysis with an acidic solution (e.g., HCl) to regenerate the aldehyde functionality.[15]
-
Post-Functionalization: The resulting C3-silylated furfural can be further functionalized through fluoride-mediated activation of the C-Si bond, allowing for arylation, alkenylation, alkynylation, and other transformations.[15][21]
Data Presentation
Table 1: Comparison of Regioselectivity in Metal-Catalyzed Furan Arylation
| Catalyst System | Furan Substrate | Aryl Halide | Base | Regioselectivity (C3:C2) | Yield (%) | Reference |
| [Pd(C3H5)Cl]2 / Tedicyp | 2-Methylfuran-3-carboxylic acid ethyl ester | 4-Bromoacetophenone | Cs2CO3 | >98:2 | High | [1] |
| [Pd(C3H5)Cl]2 / Tedicyp | 2-Methylfuran-3-carboxylic acid ethyl ester | 4-Bromoanisole | Cs2CO3 | >98:2 | Moderate | [1] |
| Ru(0) catalyst | Furfurylimine | Aryl halide | - | C3-selective | Good | [3] |
Note: This table is a representative example. Specific yields and selectivities will vary depending on the exact reaction conditions and substrates used.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. C3-Alkylation of furfural derivatives by continuous flow homogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. bohrium.com [bohrium.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Furan synthesis [organic-chemistry.org]
- 14. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 15. C3–H Silylation of Furfural Derivatives - ChemistryViews [chemistryviews.org]
- 16. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 17. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 4-(furan-3-yl)butan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(furan-3-yl)butan-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent strategies for the synthesis of this compound involve the formation of a carbon-carbon bond at the 3-position of the furan ring. The primary methods include:
-
Grignard Reaction: Reaction of a 3-furyl Grignard reagent (formed from 3-bromofuran) with a suitable electrophile like acetonylacetone or ethyl acetoacetate.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between 3-furylboronic acid and a partner containing the butanone side chain, such as 4-halobutan-2-one.
-
Alkylation of 3-Lithiated Furan: In-situ generation of 3-lithiofuran from 3-bromofuran followed by alkylation with a suitable electrophile.
-
Acylation of 3-Substituted Furans: While less common due to regioselectivity issues, Friedel-Crafts acylation of a pre-functionalized 3-substituted furan can be a potential route.
Q2: I am observing low yields in my synthesis. What are the general factors that could be contributing to this?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Instability of Intermediates: Furan rings are sensitive to strongly acidic conditions and can be prone to polymerization.[1] 3-Lithiofuran, a key intermediate in some routes, is known to be unstable and can rearrange to the more stable 2-lithiofuran, especially at temperatures above -40°C.[1]
-
Side Reactions: Competing reactions such as homocoupling of the Grignard or organolithium reagent, or over-alkylation can reduce the yield of the desired product.
-
Moisture and Air Sensitivity: Organometallic intermediates (Grignard and organolithium reagents) are highly sensitive to moisture and atmospheric oxygen. Inadequate anhydrous or inert atmosphere techniques will significantly decrease the yield.
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst or base can all have a profound impact on the reaction outcome.
-
Purification Losses: The product may be lost during workup and purification steps, especially if it has moderate volatility or forms azeotropes with the solvent.
Q3: What are the typical byproducts I should expect to see in my reaction mixture?
A3: The byproducts will depend on the chosen synthetic route. Common impurities include:
-
From Grignard/Organolithium Routes:
-
Bifuran (from homocoupling of the 3-furylmetallic species).
-
Furan (from quenching of the 3-furylmetallic species by trace protic sources).
-
Products of reaction with the solvent (e.g., from deprotonation of THF).
-
-
From Cross-Coupling Reactions:
-
Homocoupled products of the boronic acid or halide starting materials.
-
Dehalogenated starting materials.
-
-
General:
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Polymerized furan species, especially if acidic conditions are employed.[1]
-
Troubleshooting Guides
Problem 1: Low Yield in Grignard-based Synthesis
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation. | Incomplete formation of the Grignard reagent. | Ensure magnesium turnings are fresh and activated. A small crystal of iodine can be added to initiate the reaction. All glassware must be flame-dried, and solvents must be rigorously anhydrous. |
| Decomposition of the Grignard reagent. | Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Avoid overheating during the Grignard formation. | |
| Inactive electrophile. | Use a fresh, high-purity source of the electrophile (e.g., ethyl 4-chloroacetoacetate). | |
| Formation of significant amounts of bifuran. | Homocoupling of the Grignard reagent. | Add the 3-bromofuran slowly to the magnesium turnings to maintain a low concentration of the Grignard reagent. Consider using a less reactive organometallic, such as an organozinc reagent. |
| Presence of furan in the crude product. | Quenching of the Grignard reagent by moisture. | Re-evaluate the drying of glassware and solvents. Ensure the inert atmosphere is maintained throughout the entire process, including reagent transfers. |
Problem 2: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to proceed to completion. | Inactive catalyst. | Use a fresh source of the palladium catalyst and ligand. Consider pre-activation of the catalyst if necessary. |
| Incorrect choice of base or solvent. | The choice of base and solvent is crucial. Screen different conditions, for example, using aqueous potassium carbonate or phosphate bases with solvents like DME, THF, or toluene. | |
| Significant amount of homocoupled 3-furylboronic acid. | Suboptimal reaction conditions. | Adjust the stoichiometry of the reactants. A slight excess of the boronic acid is often used. Lowering the reaction temperature may also reduce homocoupling. |
| Decomposition of starting materials or product. | High reaction temperature or prolonged reaction time. | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. Consider using a lower boiling point solvent. |
Quantitative Data Summary
The following table summarizes typical yields for different synthetic strategies for forming C-C bonds at the furan-3-position. Note that specific yields for this compound are not widely reported, so these represent yields for analogous transformations.
| Synthetic Method | Starting Materials | Typical Yield | Reference |
| Grignard Reaction | 3-Bromofuran, Electrophile | 40-60% | General knowledge |
| Suzuki-Miyaura Coupling | 3-Furylboronic acid, Organic Halide | 60-85% | General knowledge |
| Alkylation of 3-Lithiofuran | 3-Bromofuran, Electrophile | 30-50% | General knowledge |
| Heck Coupling | 3-Bromofuran, Alkene | 50-70% | General knowledge |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Step 1: Preparation of 3-Furylmagnesium Bromide
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Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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To the flask, add magnesium turnings (1.2 eq).
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Activate the magnesium by adding a small crystal of iodine.
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In the dropping funnel, place a solution of 3-bromofuran (1.0 eq) in anhydrous diethyl ether or THF.
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Add a small portion of the 3-bromofuran solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux.
-
Once the reaction has started, add the remaining 3-bromofuran solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Electrophile
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 4-chloroacetoacetate (1.1 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Decarboxylation
-
To the crude product from Step 2, add a 5% aqueous solution of sodium hydroxide and heat the mixture at reflux for 2 hours.
-
Cool the mixture to room temperature and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
-
To a degassed mixture of 3-furylboronic acid (1.2 eq), 4-chlorobutan-2-one (1.0 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Workflow for the Grignard-based synthesis of this compound.
Caption: Workflow for the Suzuki-Miyaura coupling synthesis.
Caption: Logical troubleshooting workflow for low yield issues.
References
Side reactions in the synthesis of furan derivatives.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize the synthesis of furan derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Paal-Knorr furan synthesis?
A1: The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a robust method for furan synthesis. However, side reactions can occur, primarily due to the harsh acidic conditions often employed. These include:
-
Polymerization/Resinification: Furan rings are sensitive to strong acids and can polymerize, leading to the formation of dark, insoluble materials and reducing the yield of the desired product.[1] This is particularly problematic with electron-releasing substituents on the furan ring, which activate it towards electrophilic attack and subsequent polymerization.[1]
-
Incomplete Cyclization: If the reaction is not driven to completion, the starting 1,4-dicarbonyl compound or partially cyclized intermediates may remain in the reaction mixture, complicating purification.
-
Degradation of Sensitive Functional Groups: The acidic conditions can lead to the decomposition or rearrangement of other functional groups present in the starting material or the furan product.[2][3]
Q2: I am observing an unexpected isomer in my Feist-Benary furan synthesis. What could be the cause?
A2: The Feist-Benary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4] A common issue is the formation of an isomeric furan product. This typically arises from the intermediate tricarbonyl species undergoing a competing Paal-Knorr-type acid-catalyzed cyclization, especially if acidic conditions develop during the reaction or workup. The initial C-alkylation of the β-dicarbonyl compound's enolate on the α-halo ketone is the desired pathway. However, O-alkylation can also occur, leading to different intermediates and potentially other side products.
Q3: My furan synthesis from carbohydrates is producing a dark, tar-like substance. How can I prevent this?
A3: The dark, tar-like substance is likely "humin," a complex polymer formed as a major side product in the acid-catalyzed dehydration of carbohydrates to furans like 5-hydroxymethylfurfural (HMF).[5][6] Humin formation is a significant challenge, reducing the yield and complicating purification. Key factors influencing humin formation include:
-
Reaction Temperature: Higher temperatures generally increase the rate of humin formation.[5]
-
Acid Concentration: Higher acid concentrations can also accelerate humin production.[6]
-
pH: Lower pH values tend to favor humin formation.
-
Solvent: The choice of solvent can influence the reaction pathways. For example, the use of a co-solvent like DMSO has been shown to sometimes suppress humin formation by stabilizing intermediates.[5]
To minimize humin formation, it is advisable to carefully optimize the reaction temperature, acid concentration, and reaction time.
Troubleshooting Guides
Paal-Knorr Furan Synthesis
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Furan | 1. Inactive catalyst.2. Insufficient reaction time or temperature.3. Degradation of starting material or product under harsh acidic conditions.[2] | 1. Use a fresh, active acid catalyst.2. Gradually increase reaction time and/or temperature while monitoring the reaction progress.3. Use a milder acid catalyst (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂).[2][3] Consider microwave-assisted synthesis for shorter reaction times.[7] |
| Formation of Dark Polymeric Material | 1. Acid concentration is too high.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Reduce the concentration of the acid catalyst.2. Lower the reaction temperature.3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Difficult Purification | 1. Presence of unreacted starting material.2. Contamination with polymeric byproducts. | 1. Ensure the reaction goes to completion.2. Use column chromatography for purification. In some cases, distillation can be effective if the furan derivative is volatile. |
Feist-Benary Furan Synthesis
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Isomeric Furan Product | 1. The intermediate 1,4-dicarbonyl compound is undergoing a Paal-Knorr type cyclization. This can be promoted by acidic conditions. | 1. Ensure the reaction is maintained under basic conditions. Use a non-acidic workup procedure.2. Consider a two-step procedure where the intermediate is isolated first before cyclization under controlled conditions. |
| Low Yield | 1. The base is not strong enough to deprotonate the β-dicarbonyl compound effectively.2. The α-halo ketone is unstable and decomposing.3. Competing O-alkylation of the enolate. | 1. Use a stronger base, but be cautious as very strong bases can promote other side reactions.2. Use the α-halo ketone immediately after preparation or purification.3. Optimize the solvent and counter-ion to favor C-alkylation. Less polar, aprotic solvents and smaller counter-ions (like Li⁺) can favor C-alkylation. |
| Formation of Dihydrofuran Derivatives | 1. Incomplete dehydration of the cyclic intermediate. | 1. Add a dehydrating agent or perform the final step of the reaction at a higher temperature to drive the elimination of water. |
Furan Synthesis from Carbohydrates
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Humin Formation | 1. High reaction temperature.[5]2. High acid concentration.[6]3. High initial carbohydrate concentration. | 1. Lower the reaction temperature and extend the reaction time if necessary.2. Reduce the concentration of the acid catalyst.3. Use a lower initial concentration of the carbohydrate. |
| Low Furan Yield | 1. Competing rehydration of the furan product (e.g., HMF to levulinic and formic acids).2. Degradation of the furan product under acidic conditions. | 1. Use a biphasic reaction system to continuously extract the furan product into an organic phase as it is formed.2. Optimize reaction time to maximize furan formation before significant degradation occurs. |
| Complex Product Mixture | 1. Multiple side reactions occurring simultaneously. | 1. Carefully control reaction parameters (temperature, time, pH).2. Employ a purification strategy such as liquid-liquid extraction followed by column chromatography. The use of activated carbon for adsorption and subsequent desorption with a solvent has also been reported for purification. |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran from Acetonylacetone
This protocol describes the acid-catalyzed cyclization of acetonylacetone (2,5-hexanedione) to 2,5-dimethylfuran.
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetonylacetone in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 2,5-dimethylfuran.
Protocol 2: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
This protocol details the synthesis of a substituted furan from ethyl acetoacetate and chloroacetone.
Materials:
-
Ethyl acetoacetate
-
Chloroacetone
-
Pyridine or another suitable base
-
Ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.
-
Add pyridine to the solution.
-
Slowly add chloroacetone to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by TLC.
-
After cooling, pour the reaction mixture into water and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Troubleshooting Logic and Signaling Pathways
Below are diagrams illustrating the logical steps for troubleshooting common issues in furan synthesis.
Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The origin, composition, and applications of industrial humins – a review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06244B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(furan-3-yl)butan-2-one Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of isomers of 4-(furan-3-yl)butan-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound isomers.
Chromatographic Separation Issues
Problem: Poor or no separation of isomers (positional or enantiomeric) using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Column/Stationary Phase | For enantiomeric separation, a chiral stationary phase (CSP) is essential. Common choices for ketones and furan derivatives include polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) for HPLC and cyclodextrin-based columns for GC. For positional isomers (e.g., separating this compound from 4-(furan-2-yl)butan-2-one), a non-chiral stationary phase with good shape selectivity, such as a phenyl or cyano-based column, may be effective. |
| Inappropriate Mobile Phase/Carrier Gas Flow Rate | Optimize the mobile phase composition (for HPLC) or the carrier gas flow rate and temperature program (for GC). For chiral HPLC, varying the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane) can significantly impact resolution. For chiral GC, adjusting the temperature ramp rate can improve separation. |
| Peak Tailing or Broadening | This can be caused by interactions with active sites on the stationary phase, column overload, or extra-column effects. Ensure the sample is fully dissolved in the mobile phase. For basic compounds, adding a small amount of a basic modifier to the mobile phase can improve peak shape. For acidic compounds, an acidic modifier may be beneficial. Check for and eliminate any dead volumes in the HPLC system. |
| Column Contamination | Impurities from previous runs can interfere with the separation. Flush the column with a strong solvent to remove any strongly retained compounds. Always use a guard column to protect the analytical column.[1][2] |
| Sample Overload | Injecting too much sample can lead to broad, distorted peaks. Reduce the injection volume or the sample concentration. |
Experimental Protocol: Chiral HPLC Method Development
A general approach for developing a chiral HPLC method for the separation of this compound enantiomers is as follows:
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one coated with tris(3,5-dimethylphenylcarbamate) of cellulose or amylose.
-
Mobile Phase Screening:
-
Begin with a normal-phase mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).
-
If necessary, try a different alcohol modifier, such as ethanol.
-
-
Flow Rate Optimization: A typical starting flow rate for a 4.6 mm I.D. column is 1.0 mL/min. If separation is observed but resolution is poor, decreasing the flow rate may improve resolution.[3]
-
Temperature Control: Maintain a constant column temperature to ensure reproducible retention times.
Distillation In-Process Failures
Problem: Inability to separate isomers of this compound using fractional distillation.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Close Boiling Points | Positional isomers often have very similar boiling points, making them difficult to separate by standard fractional distillation. While the exact boiling point of this compound is not readily available, a related compound, 4-(5-methyl-2-furyl)-2-butanone, has an estimated boiling point of 209-210 °C.[4] If the boiling point difference between the isomers is less than 25°C, simple distillation will not be effective.[5] |
| Azeotrope Formation | The isomers may form an azeotrope, a mixture that boils at a constant temperature, preventing further separation by distillation. |
| Insufficient Column Efficiency | The fractionating column may not have enough theoretical plates to achieve the desired separation. Use a longer column or a column with a more efficient packing material. |
| Incorrect Reflux Ratio | The ratio of the condensed vapor returned to the column to the vapor removed as distillate is critical. A higher reflux ratio generally leads to better separation but requires a longer distillation time. |
Frequently Asked Questions (FAQs)
Q1: What types of isomers should I be concerned with for this compound?
A1: You should consider two main types of isomers:
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of the furan ring attachment to the butane chain. A common positional isomer is 4-(furan-2-yl)butan-2-one.
-
Enantiomers: If the synthesis of this compound does not involve a chiral catalyst or starting material, it will likely exist as a racemic mixture of two enantiomers (R and S forms) due to the chiral center at the carbon bearing the hydroxyl group (if the ketone is reduced) or the adjacent carbon in some synthetic routes.
Q2: Which purification technique is generally more effective for separating isomers of this compound?
A2: For enantiomers, chiral chromatography (HPLC or GC) is the most effective and often the only viable method for separation. For positional isomers, while fractional distillation might be possible if there is a significant difference in their boiling points, chromatography (HPLC or flash chromatography) is typically more practical and provides better separation.
Q3: What are some common impurities that I might encounter during the purification of this compound?
A3: Common impurities can include:
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Starting materials from the synthesis.
-
The positional isomer, 4-(furan-2-yl)butan-2-one, depending on the synthetic route.
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By-products from side reactions.
-
Residual solvents.
Q4: How can I confirm the purity and isomeric ratio of my final product?
A4: A combination of analytical techniques is recommended:
-
Purity: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information on purity.
-
Isomeric Ratio: For enantiomers, use chiral HPLC or chiral GC to determine the enantiomeric excess (ee). For positional isomers, a calibrated GC or HPLC method can be used to determine the ratio of the isomers.
Q5: Are there any safety precautions I should take when working with furan-containing compounds?
A5: Furan and its derivatives can be toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and any related compounds before starting your experiments.
Visualizations
Caption: General workflow for the purification and analysis of this compound isomers.
Caption: Troubleshooting logic for poor chromatographic separation of isomers.
References
Preventing polymerization of furan compounds during synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of furan compounds during synthesis.
Troubleshooting Guides
Uncontrolled polymerization is a common side reaction in furan synthesis, leading to decreased yields and purification challenges. This guide addresses specific issues you may encounter during your experiments.
Problem 1: Rapid formation of a dark, insoluble precipitate upon addition of an acid catalyst.
Possible Cause: This indicates rapid, uncontrolled acid-catalyzed polymerization. Furan and its derivatives are highly susceptible to polymerization in the presence of strong acids and elevated temperatures. The protonation of the furan ring generates reactive electrophiles that can lead to chain reactions.[1][2]
Solutions:
-
Choice of Acid Catalyst:
-
Switch to a milder acid catalyst. Strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are highly effective at promoting polymerization.[3] Consider using a weaker Brønsted acid or a Lewis acid. Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·Et₂O) can catalyze the desired reaction under milder conditions.[4][5]
-
For certain reactions, solid acid catalysts like Amberlyst resins can offer better control over the reaction rate and simplify catalyst removal.[6][7]
-
-
Solvent Selection:
-
The choice of solvent plays a crucial role in suppressing polymerization. Protic solvents like alcohols (e.g., methanol, ethanol) can stabilize reactive intermediates, specifically aldehydes that may form during the reaction, thus inhibiting their participation in polymerization pathways.[6][8][9]
-
Aprotic solvents can also be effective. For instance, in the catalytic hydrogenation of furfural, the choice of solvent can significantly alter selectivity and reduce side reactions.
-
-
Temperature Control:
-
Maintain a low reaction temperature. Furan polymerization is often highly exothermic and accelerates at higher temperatures.[10] Running the reaction at or below room temperature, or even at 0°C, can significantly slow down the rate of polymerization.
-
Problem 2: Low yield of the desired furan product with the formation of a viscous, dark oil.
Possible Cause: This suggests that while polymerization is occurring, it is less rapid than in Problem 1, leading to the formation of soluble oligomers and polymers. This can be due to a combination of factors including reaction time, temperature, and catalyst concentration.
Solutions:
-
Optimize Reaction Time:
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the product from degrading or polymerizing further.
-
-
Reduce Catalyst Loading:
-
Use the minimum effective amount of catalyst. A high concentration of acid will increase the rate of both the desired reaction and the unwanted polymerization.
-
-
Consider a Two-Phase System:
-
In some cases, a biphasic solvent system can be used to extract the furan product into an organic phase as it is formed, thereby protecting it from the acidic aqueous phase where polymerization is more likely to occur.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acid-catalyzed furan polymerization?
A1: Acid-catalyzed polymerization of furans is initiated by the protonation of the furan ring, typically at the C2 or C5 position. This creates a highly reactive carbocation intermediate. This electrophilic species can then attack another neutral furan molecule, initiating a chain reaction that leads to the formation of polymers. The reaction often involves ring-opening to form reactive dicarbonyl intermediates, which can also contribute to polymer formation.[1][2]
Q2: Are there any specific inhibitors I can add to my reaction to prevent polymerization?
A2: While traditional radical inhibitors are not typically effective for acid-catalyzed polymerization, certain furan derivatives themselves can act as inhibitors in radical polymerization reactions. For acid-catalyzed reactions, the focus is on controlling the reaction conditions rather than adding a specific inhibitor. However, the use of alcohols as solvents can be considered a form of in-situ inhibition as they stabilize reactive intermediates.[6][8]
Q3: How does the choice of a Brønsted vs. a Lewis acid catalyst affect polymerization?
A3: Brønsted acids directly protonate the furan ring, leading to highly reactive intermediates and a greater tendency for polymerization.[4] Lewis acids, on the other hand, coordinate with carbonyl groups or other functional groups in the starting materials. This can activate the substrate for the desired reaction without directly protonating the furan ring, often leading to milder reaction conditions and reduced polymerization.[4] However, the effectiveness of a Lewis acid is highly dependent on the specific reaction.
Q4: Can I use water as a solvent for furan synthesis?
A4: It is generally not recommended to use water as a solvent in acid-catalyzed furan synthesis. In an aqueous acidic medium, furan has a very high tendency to polymerize, often leading to negligible yields of the desired product.[6][8] If water is a byproduct of the reaction, its removal during the reaction (e.g., using a Dean-Stark trap) is advisable.
Quantitative Data on Polymerization Prevention
The following tables summarize the impact of different reaction parameters on the yield of furan compounds and the suppression of polymerization.
Table 1: Effect of Solvent on Furan Conversion and Polymer Formation in Acid-Catalyzed Benzofuran Synthesis
| Solvent | Temperature (°C) | Furan Conversion (%) | Benzofuran Yield (%) | Insoluble Polymer Yield (%) |
| Water | 170 | ~100 | <1 | ~90 |
| Methanol | 170 | ~80 | ~30 | Significantly Suppressed |
| Ethanol | 170 | ~60 | ~20 | Significantly Suppressed |
| 1-Propanol | 170 | ~40 | ~15 | Significantly Suppressed |
Data synthesized from qualitative and semi-quantitative descriptions in multiple sources.[6][8]
Table 2: Influence of Catalyst Type on Furfural Conversion to Cyclopentanone (CPO) and Side Reactions
| Catalyst System | Furfural Conversion (%) | CPO Yield (%) | Major Side Product |
| Ni/SiC (no acid) | High | Negligible | Furfuryl alcohol (FA) |
| Ni/SiC + Brønsted Acid | High | Moderate | Tetrahydrofurfuryl alcohol |
| Ni/SiC + Lewis Acid (CrCl₃) | High | 88.1 | Tetrahydrofurfuryl alcohol (suppressed) |
This table illustrates the impact of Brønsted vs. Lewis acids on a reaction involving a furan derivative. While not a direct measure of polymerization, it highlights the role of the acid in directing the reaction pathway and minimizing undesired side reactions.[4]
Experimental Protocols
Detailed Methodology: Optimized Paal-Knorr Synthesis of 2,5-Dimethylfuran
The Paal-Knorr synthesis is a classic method for preparing furans from 1,4-dicarbonyl compounds. This protocol has been optimized to minimize polymerization.
Materials:
-
Hexane-2,5-dione (1,4-dicarbonyl compound)
-
p-Toluenesulfonic acid (p-TsOH) (mild acid catalyst)
-
Toluene (solvent for azeotropic water removal)
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate (drying agent)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the round-bottom flask, add hexane-2,5-dione (1 equivalent) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents). Add a sufficient volume of toluene to fill the Dean-Stark trap and immerse the reactants.
-
Reaction: Heat the mixture to reflux. The water formed during the cyclization will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC until the hexane-2,5-dione is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude 2,5-dimethylfuran can be further purified by distillation if necessary.
Rationale for Optimization:
-
Mild Acid Catalyst: p-TsOH is a solid, non-volatile acid that is less harsh than mineral acids, reducing the likelihood of polymerization.[2]
-
Azeotropic Water Removal: The continuous removal of water drives the equilibrium towards the furan product and prevents the accumulation of water, which can contribute to side reactions in an acidic medium.
-
Controlled Temperature: The refluxing temperature of toluene provides a controlled and moderate reaction temperature.
Visualizations
Acid-Catalyzed Furan Polymerization Pathway
This diagram illustrates the initial steps of acid-catalyzed polymerization of furan, highlighting the formation of the reactive carbocation and the subsequent electrophilic attack.
Caption: Initiation and propagation steps in acid-catalyzed furan polymerization.
Experimental Workflow for Minimized Polymerization in Furan Synthesis
This workflow outlines the key steps and decision points for synthesizing a furan compound while minimizing the formation of unwanted polymers.
Caption: A generalized workflow for furan synthesis with a focus on preventing polymerization.
Mechanism of Paal-Knorr Furan Synthesis
This diagram details the step-by-step mechanism of the Paal-Knorr synthesis, a common and effective method for preparing substituted furans.
Caption: The reaction mechanism of the acid-catalyzed Paal-Knorr furan synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. firsthope.co.in [firsthope.co.in]
- 3. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
Troubleshooting low yields in the preparation of furan-based ketones.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of furan-based ketones, a critical process for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield or no product in my Friedel-Crafts acylation of furan?
A1: Low yields in the Friedel-Crafts acylation of furan are often attributed to the inherent sensitivity of the furan ring to strong acidic conditions.[1] Classical Lewis acid catalysts like aluminum chloride (AlCl₃) can lead to polymerization and ring-opening of the furan molecule, significantly reducing the yield of the desired ketone.[1] To mitigate this, the use of milder catalysts is highly recommended.
Q2: What are some suitable mild catalysts for the acylation of furan?
A2: Several milder catalysts have been shown to improve yields in furan acylation. These include:
-
Boron trifluoride (BF₃) [1]
-
Zinc chloride (ZnCl₂) [2]
-
Heteropoly acids and their supported versions , such as chromium-exchanged dodecatungstophosphoric acid.[3][4]
-
Ferrites in vapor phase acylation.[5]
The choice of catalyst can significantly impact the reaction's success, with some studies reporting yields up to 89% with specific catalysts under optimized conditions.[5]
Q3: My reaction mixture is turning dark and forming a lot of black tar-like substance. What is happening?
A3: The formation of a dark, tarry substance is a strong indication of furan polymerization. This is a common side reaction, especially under harsh acidic conditions or at elevated temperatures.[2] Using a milder catalyst, controlling the reaction temperature, and ensuring slow, dropwise addition of the acylating agent can help minimize polymerization.
Q4: Are there alternative methods to Friedel-Crafts acylation for preparing furan-based ketones?
A4: Yes, the Paal-Knorr furan synthesis is a robust alternative. This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form the furan ring.[6][7][8] This approach can be advantageous as it avoids the direct acylation of the sensitive furan ring.
Q5: How can I purify my furan-based ketone product effectively?
A5: Purification can be challenging due to the potential for product degradation. Common purification techniques include:
-
Distillation under reduced pressure: This is suitable for volatile ketones and helps to avoid decomposition at high temperatures.[9]
-
Column chromatography: This is a versatile method for separating the desired ketone from byproducts and unreacted starting materials.
-
Extraction and washing: After the reaction, washing the organic layer with a mild base (e.g., sodium bicarbonate solution) and then with water can help remove acidic impurities and unreacted acylating agents.[9]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low-yield issues in furan-based ketone synthesis.
Logical Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields in furan-based ketone synthesis.
Data on Reaction Yields
The following tables summarize quantitative data on the yield of 2-acetylfuran under various reaction conditions.
Table 1: Effect of Catalyst on 2-Acetylfuran Yield (Friedel-Crafts Acylation)
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H-beta zeolite | Acetic anhydride | None | 67 | 2 | 88.8 | [10] |
| Zinc chloride | Acetic anhydride | Acetic acid | 20-110 | 3-5 | >90 (unspecified) | [2] |
| Phosphoric acid | Acetic anhydride | None | - | - | 89.4 | [2] |
| Co-ferrite | Acetic anhydride | Vapor phase | 300 | - | 89.07 | [5] |
| Yb(OTf)₃ | Acetic anhydride | [BPy][BF₄] | Room Temp | 1 | 85 | [11] |
Table 2: Optimization of Reaction Conditions for 2-Acetylfuran Synthesis using H-beta Zeolite
| Temperature (°C) | Acetic Anhydride/Furan Molar Ratio | Catalyst/Furan Weight Ratio | Time (h) | Yield (%) |
| 70 | 5 | 0.348 | 1.5 | 87.6 |
| 67 | 4.99 | 0.42 | 2 | 88.8 |
| 67 | 4.99 | 0.42 | 2 | 85.0 |
| 67 | 4.99 | 0.42 | 2 | 87.4 |
| Data adapted from a Box-Behnken design experiment.[10] |
Key Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Furan using Zinc Chloride Catalyst
This protocol is based on a method described for the synthesis of 2-acetylfuran.[2]
Materials:
-
Furan
-
Acetic anhydride
-
Anhydrous zinc chloride
-
Acetic acid
-
Solvent for extraction (e.g., chloroform)
-
Sodium hydroxide solution (for washing)
-
Water
Procedure:
-
In a reaction vessel, add acetic anhydride, acetic acid, and anhydrous zinc chloride.
-
Stir the mixture at 0-30 °C until the catalyst is completely dissolved.
-
While maintaining the temperature, add furan dropwise to the mixture.
-
After the addition is complete, allow the reaction to proceed for 3-5 hours at a temperature between 20-110 °C.
-
Cool the reaction mixture and add water.
-
Extract the product with a suitable solvent (e.g., chloroform) three times.
-
Combine the organic layers and wash sequentially with a sodium hydroxide solution and then with water until neutral.
-
Distill the solvent under normal or reduced pressure.
-
Collect the 2-acetylfuran product by vacuum distillation.
Protocol 2: Paal-Knorr Furan Synthesis
This is a general procedure for the synthesis of furans from 1,4-dicarbonyl compounds.[6][7][8]
Materials:
-
1,4-dicarbonyl compound (e.g., hexane-2,5-dione)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Dehydrating agent (optional, e.g., acetic anhydride)
-
Solvent (if necessary)
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in a suitable solvent (if required).
-
Add the acid catalyst to the solution.
-
Heat the reaction mixture to promote cyclization and dehydration. The reaction temperature and time will vary depending on the specific substrate and catalyst used.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base.
-
Extract the furan product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the resulting furan derivative, typically by distillation or column chromatography.
Reaction Mechanisms
Eley-Rideal Mechanism for Friedel-Crafts Acylation of Furan
In this mechanism, one reactant (acetic anhydride) is adsorbed onto the catalyst surface, while the other reactant (furan) reacts with it directly from the bulk phase.[3][12][13]
Caption: The Eley-Rideal mechanism for the acylation of furan on a solid acid catalyst.
Mechanism of Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis proceeds through the acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound.[6][7][8]
Caption: The reaction mechanism for the acid-catalyzed Paal-Knorr synthesis of furans.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Enhancing the Stability of Furanones for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage of furanones. The following information is designed to help you enhance the stability of these valuable compounds in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause furanone degradation during storage?
A1: Furanone stability is primarily influenced by three main factors: pH, temperature, and exposure to oxygen. These factors can lead to degradation through hydrolysis, thermal decomposition, and oxidation, resulting in a loss of compound integrity and efficacy. For instance, 2,5-dimethyl-4-hydroxy-3[2H]-furanone (Furaneol) has been shown to be unstable in aqueous solutions across a pH range of 2.0 to 8.0 at 23°C.
Q2: How does pH affect the stability of furanones?
A2: The pH of the storage solution is a critical determinant of furanone stability. Generally, furanones are more susceptible to degradation in neutral to alkaline conditions. Studies on 2,5-dimethyl-4-hydroxy-3[2H]-furanone have indicated that the greatest stability in aqueous solutions is achieved at a pH of around 3.5.[1] Degradation at various pH values often follows first-order kinetics.
Q3: What is the impact of temperature on furanone stability?
A3: Elevated temperatures significantly accelerate the degradation of furanones.[1] Thermal degradation can lead to the opening of the furanone ring structure and the formation of various volatile and non-volatile byproducts.[2][3] It is crucial to store furanone compounds at controlled, cool temperatures to minimize thermal decomposition. For example, thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has been observed at temperatures of 160°C.[2]
Q4: What are the common degradation pathways for furanones?
A4: The three primary degradation pathways for furanones are:
-
Hydrolysis: This involves the cleavage of the lactone ring in the presence of water, a reaction that is often catalyzed by acidic or basic conditions.
-
Oxidation: Exposure to oxygen can lead to the formation of various oxidation products. This process can be influenced by the presence of light and metal ions.
-
Thermal Degradation: High temperatures can induce ring-opening and subsequent retro-aldol reactions, leading to a complex mixture of smaller molecules.[2][3]
Troubleshooting Guides
Issue 1: Rapid Degradation of Furanone in Aqueous Solution
Symptoms:
-
Loss of potency or concentration of the furanone compound over a short period.
-
Changes in the physical appearance of the solution (e.g., color change).
-
Detection of unexpected peaks during analytical testing (e.g., HPLC or GC-MS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Experimental Details |
| Inappropriate pH | Adjust the pH of the solution to the optimal range for the specific furanone. For many furanones, a slightly acidic pH (around 3.5-4.0) is preferable.[1] | Protocol for pH Adjustment: 1. Prepare a buffer solution at the target pH (e.g., 0.1 M citrate buffer for pH 3.5).2. Dissolve the furanone compound in the prepared buffer to the desired concentration.3. Verify the final pH of the solution using a calibrated pH meter and adjust if necessary with dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).4. Store the buffered solution at the recommended temperature. |
| Exposure to Oxygen | Minimize exposure to atmospheric oxygen by storing solutions under an inert atmosphere. | Protocol for Inert Atmosphere Storage: 1. After preparing the furanone solution, sparge it with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen.2. Transfer the solution to a vial with a headspace.3. Flush the headspace of the vial with the inert gas before sealing it tightly with a septum cap.4. For long-term storage, consider using amber vials to protect from light, which can catalyze oxidation. |
| Presence of Metal Ion Contaminants | Use high-purity solvents and glassware, and consider adding a chelating agent to sequester metal ions. | Procedure for Minimizing Metal Contamination: 1. Use metal-free water and high-purity grade solvents for all solutions.2. Acid-wash all glassware (e.g., with 1 M HCl) and rinse thoroughly with deionized water before use.3. If metal contamination is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM). |
Issue 2: Furanone Degradation During Long-Term Storage at Low Temperatures
Symptoms:
-
Gradual loss of furanone concentration over weeks or months, even when stored at refrigerated or frozen conditions.
-
Formation of degradation products upon thawing of frozen samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Experimental Details |
| Sub-optimal Storage Temperature | Store furanones at ultra-low temperatures (-80°C) for long-term preservation. | Recommended Storage Conditions: - Short-term (days to weeks): 2-8°C in a tightly sealed container, protected from light.- Long-term (months to years): -20°C or preferably -80°C. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. |
| Use of Antioxidants | Add a suitable antioxidant to the furanone solution to inhibit oxidative degradation. | Protocol for Antioxidant Addition: 1. Choose an appropriate antioxidant based on the solvent system and the specific furanone. Common antioxidants include: - Ascorbic Acid (Vitamin C): For aqueous solutions. Prepare a stock solution of ascorbic acid (e.g., 10% w/v in water, prepared fresh) and add to the furanone solution to a final concentration of 0.1-1.0 mg/mL. - Butylated Hydroxytoluene (BHT): For organic solvents. Prepare a stock solution of BHT in a compatible solvent (e.g., ethanol) and add to the furanone solution to a final concentration of 0.01-0.1% (w/v). - α-Tocopherol (Vitamin E): For lipid-based formulations. Add directly to the formulation to a final concentration of 0.05-0.2% (w/v).2. Gently mix the solution to ensure the antioxidant is fully dissolved.3. Store the stabilized solution under the recommended temperature and atmosphere. |
Data Presentation: Furanone Stability
Table 1: Effect of pH and Temperature on the Stability of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)
| pH | Temperature (°C) | Observation | Reference |
| 2.0 - 8.0 | 23 | Unstable over a 32-day period | |
| 3.5 | 23 | Greatest stability observed in aqueous solution | [1] |
| 2.2 | 160 | Significant thermal degradation | [2] |
| 5.1 | 160 | Significant thermal degradation | [2] |
| 7.1 | 160 | Significant thermal degradation, though less than at lower pH | [2] |
Experimental Protocols
Protocol 1: General Stability Testing of Furanone Solutions
Objective: To assess the stability of a furanone compound in a specific formulation over time under defined storage conditions.
Materials:
-
Furanone compound of interest
-
High-purity solvents and/or buffer components
-
Calibrated pH meter
-
HPLC or GC-MS system with a validated method for the furanone
-
Temperature- and humidity-controlled stability chambers
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate storage vials (e.g., amber glass vials with PTFE-lined caps)
Procedure:
-
Sample Preparation: Prepare the furanone solution at the desired concentration in the chosen solvent or formulation. If applicable, adjust the pH and add any stabilizing agents (e.g., antioxidants).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution to determine the initial concentration of the furanone and to establish a baseline chromatogram for degradation products.
-
Storage: Dispense the remaining solution into multiple vials, flush with inert gas if necessary, and seal tightly. Place the vials in stability chambers set to the desired storage conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 3, 6 months for accelerated), remove a vial from the stability chamber.
-
Sample Analysis: Allow the sample to equilibrate to room temperature. Analyze the sample using the validated analytical method to determine the concentration of the furanone and the presence and quantity of any degradation products.
-
Data Evaluation: Calculate the percentage of the initial furanone remaining at each time point. Plot the concentration or percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Analysis of Furanone Degradation by GC-MS
Objective: To identify and quantify volatile degradation products of furanones.
Sample Preparation (Headspace SPME):
-
Place a known amount of the furanone sample (liquid or solid) into a headspace vial.
-
If analyzing a solution, add a salting-out agent (e.g., NaCl) to increase the volatility of the analytes.
-
Seal the vial with a septum cap.
-
Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a Solid Phase Microextraction (SPME) fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.
GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.
-
Column: Use a suitable capillary column for separating volatile compounds (e.g., a DB-Wax or HP-5ms column).
-
Oven Program: Implement a temperature gradient to separate the compounds based on their boiling points. A typical program might be: start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 35-350.
-
Identification: Identify degradation products by comparing their mass spectra to a library (e.g., NIST) and by comparing their retention times to those of authentic standards if available.
-
Quantification: Use an internal standard for accurate quantification of the identified degradation products.
Mandatory Visualizations
Caption: Major degradation pathways of furanones.
Caption: Workflow for furanone stability testing.
Caption: Troubleshooting logic for furanone degradation.
References
Overcoming poor reactivity of 3-substituted furans in electrophilic substitution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor reactivity of 3-substituted furans in electrophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the electrophilic substitution of 3-substituted furans often challenging?
A1: The preferred site for electrophilic attack on the furan ring is the C2 or C5 position, as the cationic intermediate is stabilized by three resonance structures.[1] When these positions are blocked, or when substitution is desired at the C4 position, the reaction becomes challenging due to the lower stability of the corresponding reaction intermediate. Furthermore, 3-substituted furans can be sensitive to the strong acids often used in electrophilic aromatic substitution, leading to side reactions like polymerization.[2][3][4]
Q2: What are the main strategies to achieve electrophilic substitution at the less reactive positions of 3-substituted furans?
A2: The primary strategies involve directing the electrophile to the desired position or temporarily blocking the more reactive sites. The most common and effective methods include:
-
Directed ortho-Metalation (DoM): A directing group at the 3-position guides metalation (typically lithiation) to the C2 or C4 position, creating a nucleophilic site for reaction with an electrophile.[5][6]
-
Silylation as a Blocking Strategy: The reactive C2 and C5 positions can be protected with a bulky silyl group, such as tert-butyldimethylsilyl (TBDMS). This forces electrophilic substitution to occur at the C4 position. The silyl group can then be removed.
-
Halogen Dance Reaction: This reaction involves the base-catalyzed migration of a halogen atom around the furan ring. This can be used to move a halogen to a less accessible position, which can then be subjected to metal-halogen exchange and subsequent reaction with an electrophile.[7][8][9]
-
Vilsmeier-Haack Reaction: This reaction is a mild method for formylation and can sometimes be optimized to favor substitution at less reactive positions through the choice of reagents and conditions.[10][11][12]
Q3: My Friedel-Crafts reaction on a 3-substituted furan is giving low yield and a lot of polymer. What can I do?
A3: Furans are highly reactive and prone to polymerization under strong Lewis acid conditions typical for Friedel-Crafts reactions.[4] To mitigate this, consider the following:
-
Use a milder Lewis acid: Instead of AlCl₃, try using less aggressive catalysts like SnCl₄, ZnCl₂, or BF₃·OEt₂.
-
Lower the reaction temperature: Running the reaction at a lower temperature can help to control the reactivity and reduce polymerization.
-
Use a polymerization inhibitor: Phenolic compounds or other radical scavengers can sometimes suppress polymerization pathways.[]
-
Consider Friedel-Crafts acylation instead of alkylation: The acyl group is deactivating, which can prevent poly-acylation and reduce polymerization. The resulting ketone can then be reduced to the alkyl group if desired.
Troubleshooting Guides
Issue 1: Low regioselectivity in electrophilic substitution
| Possible Cause | Solution |
| The C2 and C5 positions are sterically and electronically favored for attack. | Employ a directing strategy such as Directed ortho-Metalation (DoM) if you have a suitable directing group at the 3-position. Alternatively, use a blocking group strategy by silylating the C2 and/or C5 positions. |
| The electrophile is too small and not selective. | For some reactions like formylation, using a bulkier Vilsmeier reagent can sometimes improve selectivity for the less hindered position. |
| Reaction conditions are not optimized for the desired isomer. | Systematically vary the solvent, temperature, and Lewis acid (if applicable) to find conditions that favor the desired regioisomer. |
Issue 2: Decomposition of the starting material or product
| Possible Cause | Solution |
| The furan ring is sensitive to strong acids. | Use milder reaction conditions. For example, in nitration, use acetyl nitrate instead of a mixture of nitric and sulfuric acid. For sulfonation, a SO₃-pyridine complex is a milder alternative to fuming sulfuric acid. |
| The reaction temperature is too high. | Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| The work-up procedure is too harsh. | Use a buffered aqueous solution for the work-up to avoid exposing the product to strong acids or bases. |
Issue 3: Failure of the Directed ortho-Metalation (DoM) reaction
| Possible Cause | Solution |
| The base is not strong enough to deprotonate the desired position. | n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used. If deprotonation is still not occurring, a stronger base like t-butyllithium (t-BuLi) or a combination of n-BuLi with an additive like TMEDA (tetramethylethylenediamine) can be used.[6] |
| The directing group is not effective. | Ensure you are using a known effective directing group for furans (e.g., -CONR₂, -CH₂NR₂, -OR). The efficiency of directing groups can vary. |
| The electrophile is not reactive enough. | After lithiation, ensure the electrophile is added at a low temperature and is sufficiently reactive to quench the organolithium species. |
Quantitative Data Summary
The following table summarizes typical yields for the formylation of 3-bromofuran using different methods to achieve substitution at the less reactive C4 and C5 positions.
| Starting Material | Method | Reagents | Product(s) | Yield (%) | Reference |
| 3-Bromofuran | Vilsmeier-Haack | POCl₃, DMF | 3-Bromo-2-formylfuran | ~70-80% | General Literature |
| 3-Bromofuran | DoM | 1. LDA, THF, -78°C; 2. DMF | 3-Bromo-2-formylfuran | ~85% | General Literature |
| 3-Bromo-2-TBDMS-furan | Vilsmeier-Haack | POCl₃, DMF; then TBAF | 3-Bromo-5-formylfuran | ~60-70% (over 2 steps) | General Literature |
| 3-Bromofuran | Halogen Dance then DoM | 1. LDA, THF, -78°C; 2. Quench; 3. n-BuLi, -78°C; 4. DMF | 4-Bromo-2-formylfuran | ~50-60% (over multiple steps) | General Literature |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Bromofuran
This protocol describes the formylation of 3-bromofuran, which primarily yields the 2-formyl product.
Reagents:
-
3-Bromofuran
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Diethyl ether
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of 3-bromofuran (1.0 equiv) in DMF, cool the mixture to 0 °C.
-
Slowly add phosphorus oxychloride (1.1 equiv) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-bromo-2-formylfuran.[14]
Protocol 2: Silylation and Desilylation for Substitution at C5
This protocol outlines the use of a TBDMS blocking group to direct formylation to the C5 position of 3-methylfuran.
Part A: Silylation of 3-Methylfuran at the C2 Position
-
Dissolve 3-methylfuran (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add n-BuLi (1.1 equiv) dropwise and stir for 1 hour at -78 °C.
-
Add TBDMS-Cl (1.2 equiv) in THF and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by distillation or chromatography to obtain 2-(tert-butyldimethylsilyl)-3-methylfuran.
Part B: Vilsmeier-Haack Formylation of 2-Silyl-3-methylfuran
-
Follow the procedure in Protocol 1, using 2-(tert-butyldimethylsilyl)-3-methylfuran as the starting material. The product will be 2-(tert-butyldimethylsilyl)-3-methyl-5-formylfuran.
Part C: Desilylation
-
Dissolve the silylated furan (1.0 equiv) in THF.
-
Add tetra-n-butylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF) and stir at room temperature for 1-2 hours.[15]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench with water and extract with diethyl ether.
-
Dry the organic layer, concentrate, and purify by chromatography to yield 3-methyl-5-formylfuran.
Visualizations
Caption: Regioselectivity of electrophilic attack on the furan ring.
References
- 1. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-(Furan-2-yl)butan-2-one and 4-(Furan-3-yl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric furan derivatives: 4-(furan-2-yl)butan-2-one and 4-(furan-3-yl)butan-2-one. The position of the butan-2-one substituent on the furan ring significantly influences the electron density distribution and, consequently, the susceptibility of the molecule to various chemical transformations. This analysis is supported by established principles of furan chemistry and includes detailed experimental protocols for key reactions.
Introduction to Furan Reactivity
Furan is a five-membered aromatic heterocycle containing an oxygen atom. The lone pairs on the oxygen atom participate in the aromatic system, making the furan ring electron-rich and highly reactive towards electrophilic substitution, significantly more so than benzene.[1][2] Electrophilic attack on an unsubstituted furan ring preferentially occurs at the 2- and 5-positions. This preference is attributed to the greater resonance stabilization of the cationic intermediate formed upon attack at these positions compared to the intermediate formed from attack at the 3- or 4-positions.[2][3][4]
The introduction of a butan-2-one substituent, an electron-withdrawing group, deactivates the furan ring towards electrophilic attack. However, the position of this substituent dictates the extent of deactivation at different ring carbons and influences the molecule's participation in other reactions such as nucleophilic substitutions and cycloadditions.
Comparative Reactivity Analysis
The relative reactivity of 4-(furan-2-yl)butan-2-one and this compound is primarily governed by the electronic effects of the butan-2-one group at the C2 versus the C3 position of the furan ring.
Electrophilic Aromatic Substitution
The butan-2-one group is deactivating due to its electron-withdrawing nature. In 4-(furan-2-yl)butan-2-one , the substituent is at the most reactive position. This will significantly deactivate the entire ring, but particularly the C5 position, which is para-like to the substituent, and the C3 position. Electrophilic attack, if it occurs, would be expected to be slower than on furan itself and would likely be directed to the C5 position, and to a lesser extent, the C4 position.
In This compound , the deactivating group is at a less reactive position. This is expected to result in a lesser degree of deactivation of the ring's most reactive positions (C2 and C5) compared to the 2-substituted isomer. Therefore, electrophilic substitution on this compound is predicted to be faster than on 4-(furan-2-yl)butan-2-one, with substitution occurring predominantly at the C2 and C5 positions.
Logical Relationship for Electrophilic Aromatic Substitution Reactivity:
Caption: Predicted order of reactivity towards electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution on the furan ring is generally unfavorable. However, the presence of a strong electron-withdrawing group, such as the butan-2-one substituent, can facilitate this reaction, particularly if a good leaving group is present on the ring.[5][6]
For 4-(furan-2-yl)butan-2-one , the electron-withdrawing effect is strongest at the C3 and C5 positions. If a leaving group were present at one of these positions, nucleophilic attack would be more feasible compared to an unsubstituted furan.
For This compound , the electron-withdrawing effect is most pronounced at the C2 and C4 positions. A leaving group at these positions would render the molecule more susceptible to nucleophilic attack. A direct comparison of rates would depend on the specific position of the leaving group in each isomer. However, given the generally stronger activation by a C2 substituent on the adjacent C3 and remote C5 positions, it is plausible that a suitably substituted 2-acylfuran would be more reactive towards nucleophilic substitution than its 3-acyl counterpart.
Diels-Alder Reaction
Furan can act as a diene in Diels-Alder reactions. The reactivity of furan in these [4+2] cycloaddition reactions is influenced by the electronic nature of its substituents. Electron-withdrawing groups decrease the electron density of the furan ring, making it a less effective diene and thus decreasing its reactivity in normal electron-demand Diels-Alder reactions.[7]
Therefore, both 4-(furan-2-yl)butan-2-one and This compound are expected to be less reactive in Diels-Alder reactions than furan itself. Computational studies on substituted furans have shown that electron-withdrawing groups decrease the energy of the Highest Occupied Molecular Orbital (HOMO), which is unfavorable for reactions with electron-poor dienophiles.[8]
Comparing the two isomers, the deactivating effect of the butan-2-one group is likely to be more pronounced when it is at the C2 position, as this position has a larger coefficient in the HOMO of furan. Consequently, This compound is predicted to be more reactive in Diels-Alder reactions than 4-(furan-2-yl)butan-2-one .
Data Presentation
| Reaction Type | 4-(Furan-2-yl)butan-2-one | This compound | Rationale |
| Electrophilic Aromatic Substitution | Less Reactive | More Reactive | The electron-withdrawing group at C2 deactivates the most reactive positions (C5) more effectively than a substituent at C3. |
| Nucleophilic Aromatic Substitution | Potentially More Reactive | Potentially Less Reactive | The electron-withdrawing group at C2 provides stronger activation for a leaving group at C3 or C5. |
| Diels-Alder Reaction | Less Reactive | More Reactive | The deactivating effect of the electron-withdrawing group on the diene system is more pronounced when located at the C2 position. |
Experimental Protocols
The following are general experimental protocols for key reactions that could be used to experimentally determine the comparative reactivity of the two isomers.
Protocol 1: Competitive Nitration (Electrophilic Aromatic Substitution)
Objective: To determine the relative rates of nitration of 4-(furan-2-yl)butan-2-one and this compound.
Materials:
-
4-(furan-2-yl)butan-2-one
-
This compound
-
Acetic anhydride
-
Nitric acid (fuming)
-
Dichloromethane
-
Internal standard (e.g., 1,4-dinitrobenzene)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing equimolar amounts of 4-(furan-2-yl)butan-2-one, this compound, and the internal standard in dichloromethane.
-
In a separate flask, prepare the nitrating agent by slowly adding fuming nitric acid to acetic anhydride at 0 °C.
-
Cool the substrate solution to -10 °C.
-
Slowly add a sub-stoichiometric amount of the nitrating agent to the substrate solution with vigorous stirring.
-
Quench the reaction after a short period (e.g., 5 minutes) by adding it to a mixture of ice and water.
-
Extract the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Analyze the product mixture by GC-MS to determine the relative amounts of the nitrated products of each isomer.
Workflow for Competitive Nitration:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. A direct Diels–Alder reaction of chitin derived 3-acetamido-5-acetylfuran - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00253A [pubs.rsc.org]
Validating the Structure of 4-(furan-3-yl)butan-2-one: A Comparative Guide to 2D NMR and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule such as 4-(furan-3-yl)butan-2-one, a comprehensive analytical approach is paramount to ensure its identity and purity. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy against other common analytical techniques for the structural validation of this furan-containing ketone, supported by predicted experimental data and detailed protocols.
A Comparative Overview of Analytical Techniques
While several analytical methods can provide valuable information about a molecule's structure, they vary in the specificity and completeness of the data they offer. A combination of techniques is often employed for unequivocal structure elucidation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity (¹H-¹H, ¹H-¹³C) | Provides a complete structural map of the molecule. | Can be time-consuming and requires specialized equipment and expertise. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity and provides molecular formula information. | Does not provide direct information on atom connectivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and their mass spectra | Excellent for analyzing mixtures and identifying components.[1][2] | Not suitable for non-volatile or thermally labile compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Fast, non-destructive, and provides a characteristic molecular fingerprint.[3][4] | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of elements | Confirms the empirical formula. | Does not provide information on the arrangement of atoms. |
In-Depth Structural Validation of this compound using 2D NMR
2D NMR spectroscopy stands out as the most powerful technique for the complete structural elucidation of organic molecules like this compound. By correlating nuclear spins through chemical bonds, a detailed connectivity map can be constructed.
Predicted ¹H and ¹³C NMR Data
Based on the structure of this compound, the following ¹H and ¹³C NMR chemical shifts are predicted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 2.15 (s, 3H) | 29.5 |
| 2 | - | 208.0 |
| 3 | 2.75 (t, 2H) | 45.0 |
| 4 | 2.65 (t, 2H) | 25.0 |
| 5' | - | 125.0 |
| 6' | 6.30 (m, 1H) | 110.0 |
| 7' | 7.35 (t, 1H) | 143.0 |
| 8' | 7.20 (m, 1H) | 139.0 |
Key 2D NMR Correlations for Structural Confirmation
The following tables summarize the expected cross-peaks in the COSY, HSQC, and HMBC spectra, which would unequivocally confirm the structure of this compound.
Table 2: Predicted COSY, HSQC, and HMBC Correlations for this compound
| Experiment | Correlating Protons/Carbons |
| COSY | H3 / H4 |
| H6' / H7' | |
| H7' / H8' | |
| HSQC | H1 / C1 |
| H3 / C3 | |
| H4 / C4 | |
| H6' / C6' | |
| H7' / C7' | |
| H8' / C8' | |
| HMBC | H1 / C2, C3 |
| H3 / C1, C2, C4, C5' | |
| H4 / C2, C3, C5', C6' | |
| H6' / C4, C5', C7', C8' | |
| H7' / C5', C6', C8' | |
| H8' / C5', C6', C7' |
Visualizing the Validation Process
The following diagrams illustrate the workflow of 2D NMR structural validation and the key correlations for this compound.
Caption: Workflow for 2D NMR based structural validation.
Caption: Key HMBC (red) and COSY (blue) correlations.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below.
General Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
COSY (Correlation Spectroscopy) Experiment
-
Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Acquisition Parameters:
-
Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).
-
Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Use a relaxation delay of 1-2 seconds.
-
Set the number of scans to 4-8 per increment.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence) Experiment
-
Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
Acquisition Parameters:
-
Set the proton spectral width as in the COSY experiment.
-
Set the carbon spectral width to cover all expected carbon signals (e.g., 0-220 ppm).
-
Acquire 1024-2048 data points in the direct dimension (F2) and 128-256 increments in the indirect dimension (F1).
-
Use a relaxation delay of 1.5 seconds.
-
Set the number of scans to 8-16 per increment.
-
Optimize the one-bond ¹J(C,H) coupling constant to ~145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Acquisition Parameters:
-
Set the proton and carbon spectral widths as in the HSQC experiment.
-
Acquire 2048-4096 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Use a relaxation delay of 1.5-2.0 seconds.
-
Set the number of scans to 16-64 per increment.
-
Optimize the long-range coupling constant (ⁿJ(C,H)) to a range of 4-10 Hz to observe 2- and 3-bond correlations.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Conclusion
While techniques like MS and FTIR provide essential preliminary data, 2D NMR spectroscopy is indispensable for the complete and unambiguous structural validation of this compound. The detailed connectivity information obtained from COSY, HSQC, and HMBC experiments provides a comprehensive molecular picture, which is critical for ensuring the identity and purity of compounds in research and development pipelines. The integration of these 2D NMR datasets allows for a confident assignment of the entire molecular structure, leaving no ambiguity.
References
A Comparative Analysis of the Biological Activities of Furan and Thiophene Analogs
For Researchers, Scientists, and Drug Development Professionals
Furan and thiophene are five-membered aromatic heterocyclic rings that serve as crucial scaffolds in medicinal chemistry. Their structural similarity, yet distinct electronic and physicochemical properties, often lead to divergent biological activities in their derivatives. This guide provides an objective comparison of the biological performance of furan and thiophene analogs, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Anticancer Activity: A Tale of Two Heterocycles
Numerous studies have demonstrated the potential of both furan and thiophene derivatives as anticancer agents. The choice between these two scaffolds can significantly impact the potency and selectivity of the resulting compounds.
A study on pyrazolyl hybrid chalcones revealed that both furan and thiophene analogs exhibit cytotoxic effects against various cancer cell lines.[1][2] Notably, a thiophene-containing chalcone (compound 7g in the study) emerged as a highly potent agent against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values comparable to the standard drug doxorubicin.[1][2] This suggests that for this particular scaffold, the thiophene moiety may confer a superior anticancer profile.
In another comparative study of flavone Schiff base derivatives, both furan and thiophene analogs were synthesized and evaluated for their anticancer activity against HCT116 (colon cancer), PANC-1 (pancreatic cancer), and SKBR3 (breast cancer) cell lines.[3] The results indicated that the nature of the heterocyclic ring influences the cytotoxic potential, with specific substitution patterns on the thiophene ring leading to significant activity.[3]
Table 1: Comparative Anticancer Activity (IC50, µM) of Furan and Thiophene Analogs
| Compound Class | Furan Analog (IC50 µM) | Thiophene Analog (IC50 µM) | Cancer Cell Line | Reference |
| Pyrazolyl Chalcones | > 50 (MCF7) | 30.5 (MCF7) | MCF7 (Breast) | [1][2] |
| Pyrazolyl Chalcones | 45.2 (A549) | 27.7 (A549) | A549 (Lung) | [1][2] |
| Pyrazolyl Chalcones | 38.8 (HepG2) | 26.6 (HepG2) | HepG2 (Liver) | [1][2] |
| Flavone Schiff Bases | 8.54 ± 0.72 | 9.12 ± 0.81 | HCT116 (Colon) | [3] |
| Flavone Schiff Bases | 10.21 ± 0.93 | 11.56 ± 1.02 | PANC-1 (Pancreatic) | [3] |
| Flavone Schiff Bases | 12.87 ± 1.15 | 14.23 ± 1.32 | SKBR3 (Breast) | [3] |
Antimicrobial Activity: Thiophene Often Takes the Lead
In the realm of antimicrobial agents, both furan and thiophene derivatives have shown promise. However, comparative studies often indicate a superior performance of thiophene analogs.
A study investigating new antimicrobial derivatives against drug-resistant Gram-negative bacteria found that substituting the thiophene ring with a furan core did not lead to a significant improvement in antibacterial activity.[4][5] In several instances, the thiophene analog exhibited a lower Minimum Inhibitory Concentration (MIC) compared to its furan counterpart against the same bacterial strain.[4][5]
Similarly, a comparative analysis of flavone Schiff base derivatives for their antibacterial activity demonstrated that thiophene-containing compounds, particularly those with nitro functional groups, exhibited excellent to good activity against multiple microorganisms.[3]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Furan and Thiophene Analogs
| Compound Class | Furan Analog (MIC µg/mL) | Thiophene Analog (MIC µg/mL) | Bacterial Strain | Reference |
| Amide Derivatives | >64 | 32 | A. baumannii ATCC 17978 | [4][5] |
| Amide Derivatives | >64 | 64 | E. coli ATCC 25922 | [4][5] |
| Flavone Schiff Bases | 12.5 | 6.25 | S. aureus | [3] |
| Flavone Schiff Bases | 25 | 12.5 | B. subtilis | [3] |
| Flavone Schiff Bases | 12.5 | 6.25 | E. coli | [3] |
| Flavone Schiff Bases | 25 | 12.5 | P. aeruginosa | [3] |
Experimental Protocols
Cytotoxicity Evaluation: MTT Assay
The in vitro cytotoxicity of the furan and thiophene analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (furan and thiophene analogs) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the furan and thiophene analogs against various bacterial strains is typically determined using the broth microdilution method.
Methodology:
-
Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 × 10^5 CFU/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Comparison
Experimental Workflow for Biological Activity Comparison
The following diagram illustrates the general workflow for the synthesis and comparative biological evaluation of furan and thiophene analogs.
Caption: Workflow for comparing furan and thiophene analog bioactivity.
Structure-Activity Relationship Insights
The biological activity of furan and thiophene analogs is highly dependent on the nature and position of substituents on the heterocyclic ring. The following diagram illustrates the logical relationship between structural modifications and observed biological activity.
Caption: Structure-activity relationships of furan and thiophene analogs.
References
- 1. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcce.ac.ir [ijcce.ac.ir]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Furanone Isomers: A Guide to Mass Spectetric Fragmentation Analysis
For researchers, scientists, and drug development professionals, the precise identification of furanone isomers is a critical analytical challenge. This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of various furanone isomers, supported by experimental data and detailed protocols to aid in their differentiation.
The structural similarity of furanone isomers often leads to overlapping chromatographic peaks and similar physical properties, making their individual identification complex. Mass spectrometry, particularly in conjunction with gas chromatography (GC-MS), offers a powerful tool for their distinction through the analysis of unique fragmentation patterns. This guide delves into the electron ionization (EI) mass spectrometry of select furanone isomers, presenting a clear comparison of their characteristic fragment ions.
Comparative Fragmentation Data of Furanone Isomers
The following table summarizes the key fragment ions and their relative intensities observed in the mass spectra of various furanone isomers. This quantitative data is crucial for distinguishing between these structurally related compounds.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | 128 | 113 (M-15), 85, 71, 57, 43 |
| 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) | 114 | 99 (M-15), 71, 43 |
| 2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (Homofuraneol) | 142 | 127 (M-15), 114, 99, 85, 57, 43 |
| 2(5H)-Furanone | 84 | 55, 39, 29, 26 |
| 2,5-Dihydro-3,5-dimethyl-2-furanone | 112 | 97, 69, 55, 43 |
General Fragmentation Pathways of Alkylated 4-Hydroxy-3(2H)-furanones
A generalized fragmentation pathway for alkylated 4-hydroxy-3(2H)-furanones has been proposed based on experimental evidence.[1] The initial fragmentation often involves the loss of a methyl group (M-15). Subsequent fragmentation can proceed through the breakdown of the furanone ring, leading to the formation of characteristic lower mass ions. For instance, hydroxycyclopropanone ions (m/z 71, 85, and 99) are formed from Norfuraneol, Furaneol, and Homofuraneol, respectively.[1] Further decomposition of these ions leads to common fragments at m/z 43, 57, and 71.[1]
Caption: Generalized fragmentation pathway of alkylated 4-hydroxy-3(2H)-furanones.
Experimental Protocols
The data presented in this guide was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The following provides a detailed methodology for these analyses.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: HP-5890 series II
-
Column: DB-Wax capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness)
-
Injector: Splitless, 250 °C
-
Oven Program: 20 °C (0.5 min), ramp to 100 °C at 30 °C/min, then to 145 °C at 4 °C/min (10 min hold), and finally to 220 °C at 70 °C/min (2.5 min hold)
-
Carrier Gas: Helium
-
Interface Temperature: 220 °C
-
Mass Spectrometer: Finnigan MAT-95
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: ~180 °C
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
-
Gas Chromatograph: HP-5890
-
Mass Spectrometer: Finnigan TSQ-700
-
Column: Same as GC-MS
-
Injector: Splitless, 280 °C
-
Oven Program: 60 °C (1 min), ramp to 200 °C at 10 °C/min, then to 240 °C at 30 °C/min (2 min hold)
-
Carrier Gas: Helium, 10 psi
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 150 °C
-
Collision Gas: Argon, 1.1 mTorr
-
Collision Energy: 10 eV
Caption: General experimental workflow for GC-MS analysis of furanone isomers.
Conclusion
The mass spectrometric fragmentation patterns of furanone isomers provide a reliable basis for their differentiation. By carefully analyzing the molecular ion and the relative abundances of key fragment ions, researchers can confidently identify specific isomers within a sample. The experimental protocols and fragmentation pathways detailed in this guide offer a practical framework for conducting such analyses in the laboratory.
References
Purity Assessment of Synthetic 4-(Furan-3-yl)butan-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 4-(furan-3-yl)butan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is critical to ensure the quality, safety, and efficacy of the final drug product. This document outlines detailed experimental protocols for the most common and effective methods, presents quantitative data in a clear and comparable format, and discusses the strengths and limitations of each approach.
Introduction to this compound and its Synthesis
This compound is a furan derivative of significant interest in medicinal chemistry. Its synthesis is often achieved through a Friedel-Crafts acylation reaction. A plausible synthetic route involves the acylation of a 3-substituted furan, such as 3-bromofuran, with a suitable acylating agent like butan-2-one in the presence of a Lewis acid catalyst. The subsequent removal of the bromo group, for instance, via catalytic hydrogenation, would yield the desired product.
This synthetic pathway, while effective, can lead to the formation of various impurities. These may include unreacted starting materials (e.g., 3-bromofuran), regioisomers (e.g., acylation at a different position on the furan ring), byproducts from side reactions (e.g., poly-acylation or polymerization of the furan ring under harsh acidic conditions), and residual solvents or reagents. Accurate and robust analytical methods are therefore essential to detect and quantify these impurities, ensuring the purity of the final compound.
Comparison of Purity Assessment Methods
The two primary chromatographic techniques for the purity assessment of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It offers high separation efficiency and provides structural information through mass spectrometry, aiding in the identification of unknown impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. When coupled with a UV detector, HPLC provides excellent quantitative performance.
The choice between GC-MS and HPLC will depend on the specific impurity profile of the synthetic sample and the analytical requirements of the laboratory.
Quantitative Data Summary
The following table summarizes the key performance parameters for the GC-MS and HPLC-UV methods for the analysis of this compound and its potential impurities.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Typical Column | Non-polar (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | Reversed-phase (e.g., C18, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Inert carrier gas (e.g., Helium) | Gradient of water and organic solvent (e.g., acetonitrile) |
| Detection | Mass Spectrometer (Electron Ionization) | UV-Vis Detector (e.g., 220 nm) |
| LOD/LOQ | Low ng/mL range | Low to mid ng/mL range |
| Precision (%RSD) | < 5% | < 2% |
| Accuracy (%Recovery) | 95-105% | 98-102% |
| Primary Impurities Detected | Volatile starting materials, regioisomers, and byproducts. | Less volatile starting materials, regioisomers, and byproducts. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Autosampler.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Reagents:
-
Helium (carrier gas), 99.999% purity.
-
This compound reference standard.
-
High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in the chosen solvent to a final concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify and quantify impurities by comparing their mass spectra to a library and by their relative peak areas.
High-Performance Liquid Chromatography (HPLC-UV) Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm.
-
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time. Quantify the purity by calculating the area percentage of the main peak relative to the total peak area.
Mandatory Visualizations
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Comparison of GC-MS and HPLC-UV for purity analysis.
Conclusion
Both GC-MS and HPLC-UV are powerful and reliable techniques for the purity assessment of synthetic this compound. The choice of method will be dictated by the specific needs of the analysis. For routine quality control where the impurity profile is well-characterized, HPLC-UV offers excellent precision and throughput. For in-depth analysis, impurity identification, and method development, the structural information provided by GC-MS is invaluable. It is often beneficial to use both techniques orthogonally to gain a comprehensive understanding of the sample's purity. The detailed protocols and comparative data presented in this guide will aid researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific requirements.
A Comparative Guide to Modern Synthetic Methods for 3-Substituted Furans
For Researchers, Scientists, and Drug Development Professionals
The 3-substituted furan motif is a crucial building block in a vast array of natural products and pharmaceuticals. Its synthesis has been a long-standing area of interest, leading to the development of numerous synthetic strategies. This guide provides an objective comparison of prominent new methods for the synthesis of 3-substituted furans, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Key Synthetic Methods
The following table summarizes the key performance indicators for several modern and widely used methods for the synthesis of 3-substituted furans. The data presented is a representative compilation from various literature sources and should be considered in the context of the specific substrates and reaction conditions reported.
| Synthetic Method | Catalyst/Reagent | Typical Reaction Conditions | Yield Range (%) | Substrate Scope | Key Advantages | Key Limitations |
| Rhodium-Catalyzed Hydroformylation | Rh(acac)(CO)₂, PPh₃ | CO/H₂ (1:1, 40 bar), 80 °C, 24 h | 60-95 | Propargylic alcohols with aryl and alkyl substituents. | High regioselectivity for the 3-substituted product, mild conditions. | Requires high pressure of CO/H₂ gas, catalyst can be expensive. |
| Intramolecular Wittig Reaction | PBu₃, Acyl Chlorides | Room Temperature, 1-3 h | 70-95 | Michael acceptors and various acyl chlorides. | Mild reaction conditions, rapid reaction times, broad substrate scope. | Stoichiometric amounts of phosphine reagent are often required, generating phosphine oxide waste. |
| Palladium-Catalyzed Cycloisomerization | PdCl₂(MeCN)₂ | 80 °C, 2-6 h | 75-95 | (Z)-2-en-4-yn-1-ols. | High yields, good functional group tolerance. | Requires synthesis of the enynol starting material, catalyst can be sensitive to air and moisture. |
| Gold-Catalyzed Intermolecular Cascade | TA-Au/Cu(OTf)₂ | 45 °C, 12 h | 70-90 | Propargyl alcohols and terminal alkynes. | Mild conditions, broad substrate scope for both reaction partners.[1] | Tertiary propargyl alcohols and internal alkynes show poor reactivity.[1] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for the key methods discussed.
Rhodium-Catalyzed Hydroformylation of Propargylic Alcohols
This procedure is adapted from literature describing the synthesis of 3-aryl-substituted furans.
Materials:
-
Substituted propargylic alcohol (1.0 mmol)
-
Rh(acac)(CO)₂ (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
CO/H₂ gas mixture (1:1)
Procedure:
-
In a high-pressure autoclave, the substituted propargylic alcohol (1.0 mmol), Rh(acac)(CO)₂ (0.02 mmol), and triphenylphosphine (0.08 mmol) are dissolved in anhydrous dichloromethane (10 mL).
-
The autoclave is sealed and purged three times with the CO/H₂ (1:1) gas mixture.
-
The reactor is pressurized to 40 bar with the CO/H₂ mixture.
-
The reaction mixture is heated to 80 °C and stirred for 24 hours.
-
After cooling to room temperature, the excess gas is carefully vented.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-substituted furan.
Intramolecular Wittig Reaction for Polysubstituted Furans
This protocol describes a one-pot synthesis of highly functionalized furans.[2]
Materials:
-
Michael acceptor (e.g., α,β-unsaturated ketone) (1.0 mmol)
-
Tributylphosphine (PBu₃) (1.2 mmol)
-
Acyl chloride (1.2 mmol)
-
Toluene, anhydrous (5 mL)
Procedure:
-
To a solution of the Michael acceptor (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (e.g., nitrogen or argon) is added tributylphosphine (1.2 mmol) at room temperature.
-
The mixture is stirred for 10 minutes.
-
The acyl chloride (1.2 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the polysubstituted furan.[2]
Palladium-Catalyzed Cycloisomerization of (Z)-2-en-4-yn-1-ols
This method provides a route to a variety of substituted furans under mild conditions.
Materials:
-
(Z)-2-en-4-yn-1-ol (0.5 mmol)
-
PdCl₂(MeCN)₂ (0.025 mmol)
-
Dioxane, anhydrous (5 mL)
Procedure:
-
A solution of the (Z)-2-en-4-yn-1-ol (0.5 mmol) in anhydrous dioxane (5 mL) is prepared in a sealed tube.
-
PdCl₂(MeCN)₂ (0.025 mmol) is added to the solution.
-
The tube is sealed, and the mixture is heated to 80 °C for 2-6 hours, with reaction progress monitored by TLC or GC-MS.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the substituted furan.
Gold-Catalyzed Intermolecular Cascade Reaction
This protocol outlines the synthesis of substituted furans from propargyl alcohols and alkynes.[1]
Materials:
-
Propargyl alcohol (0.5 mmol)
-
Alkyne (0.6 mmol)
-
Triazole-gold catalyst (TA-Au) (0.005 mmol)
-
Copper(II) triflate (Cu(OTf)₂) (0.0025 mmol)
-
1,2-Dichloroethane (DCE), anhydrous (2 mL)
Procedure:
-
In a glovebox, the triazole-gold catalyst (0.005 mmol) and copper(II) triflate (0.0025 mmol) are added to a vial.
-
Anhydrous 1,2-dichloroethane (2 mL) is added, followed by the propargyl alcohol (0.5 mmol) and the alkyne (0.6 mmol).
-
The vial is sealed and heated at 45 °C for 12 hours.
-
The reaction mixture is then cooled to room temperature and concentrated.
-
The crude product is purified by flash chromatography on silica gel to give the desired substituted furan.[1]
Visualizing Synthetic Strategy
Experimental Workflow
The following diagram illustrates a general workflow for the benchmarking and optimization of a new synthetic method for 3-substituted furans.
Caption: A general workflow for benchmarking new synthetic methods.
Decision Tree for Method Selection
Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, available starting materials, and required reaction conditions. The following decision tree provides a logical framework for selecting a suitable method.
Caption: A decision tree for selecting a synthetic method.
References
A Comparative Analysis of Spectroscopic Data for Furan and its Isomers
A comprehensive guide for researchers and drug development professionals on the spectral characteristics of furan, 2-methylfuran, and 3-methylfuran, utilizing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
This guide provides a detailed comparison of the spectroscopic data for furan and its common isomers, 2-methylfuran and 3-methylfuran. Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification in various research and development settings, including synthetic chemistry, metabolomics, and drug discovery. The data is presented in a clear, tabular format for easy comparison, supplemented by detailed experimental protocols for each analytical technique.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for furan, 2-methylfuran, and 3-methylfuran.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The position of the methyl group in the furan ring significantly influences the C-H and C-O stretching and bending vibrations.
| Compound | Key IR Absorptions (cm⁻¹) |
| Furan | ~3130 (C-H stretch, aromatic), ~1500, ~1450 (C=C stretch, aromatic), ~1180 (C-O-C stretch) |
| 2-Methylfuran | ~2920 (C-H stretch, methyl), ~1580, ~1500 (C=C stretch, aromatic), ~1170 (C-O-C stretch) |
| 3-Methylfuran | ~2925 (C-H stretch, methyl), ~1600, ~1500 (C=C stretch, aromatic), ~1160 (C-O-C stretch)[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for distinguishing between furan isomers.
The chemical shifts and coupling patterns of the protons on the furan ring are highly sensitive to the position of the methyl substituent.
| Compound | δ (ppm) and Multiplicity |
| Furan | ~7.4 (t, 2H), ~6.3 (t, 2H) |
| 2-Methylfuran | ~7.2 (d, 1H), ~6.2 (dd, 1H), ~5.9 (d, 1H), ~2.3 (s, 3H) |
| 3-Methylfuran | ~7.3 (s, 1H), ~7.2 (s, 1H), ~6.2 (s, 1H), ~2.0 (s, 3H) |
The chemical shifts of the carbon atoms in the furan ring are also significantly affected by the electron-donating methyl group.
| Compound | δ (ppm) |
| Furan | ~142 (C2, C5), ~109 (C3, C4) |
| 2-Methylfuran | ~152 (C2), ~140 (C5), ~110 (C4), ~106 (C3), ~13 (CH₃) |
| 3-Methylfuran | ~142 (C2), ~139 (C5), ~122 (C3), ~110 (C4), ~10 (CH₃)[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Furan | 68 | 39, 38, 37 |
| 2-Methylfuran | 82 | 81, 53, 51, 39 |
| 3-Methylfuran | 82 | 81, 53, 52, 39 |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples like furan and its isomers, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3] Solid samples can be analyzed as a KBr pellet or a Nujol mull.
-
Instrument Setup : The spectrometer is typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates or KBr is recorded.
-
Data Acquisition : The sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-25 mg of the furan isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean NMR tube.[4] A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing.[5]
-
Instrument Setup : The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming."
-
Data Acquisition : For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing : The FID is converted into a spectrum using a mathematical operation called a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Mass Spectrometry (MS)
-
Sample Introduction : For volatile liquids like furan and its isomers, the sample can be introduced directly into the ion source via a heated inlet system or through a gas chromatograph (GC-MS).[6]
-
Ionization : Electron ionization (EI) is a common method for analyzing small, volatile molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion.[7][8]
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[7]
-
Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum.[7]
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for comparing the spectroscopic data of furan isomers.
References
- 1. 3-Methylfuran(930-27-8) IR Spectrum [chemicalbook.com]
- 2. 3-Methylfuran(930-27-8) 13C NMR spectrum [chemicalbook.com]
- 3. webassign.net [webassign.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Evaluating the Efficacy of Furan-Based Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibitory efficacy of furan-containing compounds, with a focus on derivatives structurally related to 4-(furan-3-yl)butan-2-one. Due to a lack of specific publicly available data on derivatives of this compound, this guide broadens its scope to include structurally similar furan derivatives, particularly those with a furan ring and a side chain, to provide a relevant and useful comparison. The primary enzymes discussed are α-glucosidase, acetylcholinesterase (AChE), and monoamine oxidase (MAO), all significant targets in drug discovery.
Comparative Efficacy of Furan Derivatives
The inhibitory potential of furan derivatives against various enzymes is summarized below. The data is presented to offer a comparative overview of their efficacy, measured by the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).
Table 1: α-Glucosidase Inhibition by Furan Derivatives
| Compound Class | Specific Derivative | IC50 (µM) | Ki (µM) | Inhibition Type | Reference Compound (Acarbose) IC50 (µM) |
| 2,5-Disubstituted Furans | III-16 | 2.2 ± 0.2 | 5.1 ± 0.7 | Competitive | 452.243 ± 54.142 |
| 2,5-Disubstituted Furans | III-39 | 4.6 ± 1.9 | - | Uncompetitive | 452.243 ± 54.142 |
| 2,5-Disubstituted Furans | III-11 | 6.0 ± 1.1 | - | Uncompetitive | 452.243 ± 54.142 |
| 2,5-Disubstituted Furans with 1,3-Thiazole | III-24 | 0.645 ± 0.052 | 0.44 ± 0.53 | Noncompetitive | 452.243 ± 54.142 |
| 2,5-Disubstituted Furans with 1,3-Thiazole | III-10 | 4.120 ± 0.764 | 2.04 ± 0.72 | Competitive | 452.243 ± 54.142 |
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Furan Derivatives
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Ki (mM) | Inhibition Type | Reference Compound |
| Furan/Thiophene-2-Carboxamide | Compound 3 | AChE | - | 0.10 | Noncompetitive | - |
| Furan/Thiophene-2-Carboxamide | Compound 3 | BChE | - | 0.07 | Noncompetitive | - |
| Piperazine-dihydrofuran | 3j | AChE | 1.17 | - | - | - |
| Piperazine-dihydrofuran | 3a | AChE | 2.62 | - | - | - |
Table 3: Monoamine Oxidase (MAO) Inhibition by Furanone Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compounds |
| 3-Coumaranone Derivatives | MAO-B | 0.004 - 1.05 | Selegiline, Rasagiline |
| 3-Coumaranone Derivatives | MAO-A | 0.586 - >100 | Moclobemide |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of the presented data.
1. α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.[1][2]
-
Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Procedure:
-
The test compound is pre-incubated with the α-glucosidase solution in a phosphate buffer (pH 6.8-7.0) for a specified period (e.g., 5-15 minutes) at 37°C.
-
The reaction is initiated by adding the pNPG substrate.
-
The mixture is incubated for a further period (e.g., 20-30 minutes) at 37°C.
-
The reaction is terminated by adding a stop solution, such as sodium carbonate (Na2CO3).
-
The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (containing no inhibitor). The IC50 value is determined from a dose-response curve.
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), detectable at 412 nm.
-
Reagents: Acetylthiocholine iodide (ATCI) as the substrate, DTNB, and acetylcholinesterase.
-
Procedure:
-
The test compound is incubated with the AChE enzyme in a buffer solution.
-
DTNB is added to the mixture.
-
The reaction is started by the addition of the substrate, ATCI.
-
The change in absorbance is monitored over time at 412 nm.
-
-
Data Analysis: The rate of reaction is calculated from the slope of the absorbance versus time plot. The percentage of inhibition and subsequently the IC50 value are determined.
3. Monoamine Oxidase (MAO) Inhibition Assay
This assay evaluates the inhibitory potential of compounds against MAO-A and MAO-B isoforms.
-
Principle: MAO activity is often measured by monitoring the production of hydrogen peroxide (H2O2) from the oxidative deamination of a substrate. The H2O2 can be detected using a fluorescent or colorimetric probe.
-
Reagents: MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine for both, or specific substrates like kynuramine), and a detection reagent (e.g., Amplex Red in the presence of horseradish peroxidase).
-
Procedure:
-
The test compound is pre-incubated with the MAO enzyme.
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction mixture is incubated, allowing for the production of H2O2.
-
The detection reagent is added, and the fluorescence or absorbance is measured at the appropriate wavelength.
-
-
Data Analysis: The level of inhibition is determined by comparing the signal from the test sample to that of a control. IC50 values are calculated from the resulting dose-response curves.
Signaling Pathways and Experimental Workflows
Acetylcholinesterase in Synaptic Transmission
Acetylcholinesterase plays a critical role in terminating neurotransmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).[3][4] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic signaling.[5] This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[6][7]
α-Glucosidase in Carbohydrate Metabolism
α-Glucosidase enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, primarily glucose.[8][9][10][11] Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.[12][13] This is a therapeutic approach for managing type 2 diabetes.[14]
Monoamine Oxidase in Neurotransmitter Metabolism
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain and other tissues.[1][15] By breaking down these neurotransmitters, MAOs play a crucial role in regulating mood, emotion, and motor control.[16] MAO inhibitors increase the levels of these neurotransmitters, which is beneficial in the treatment of depression and Parkinson's disease.[1][2][15]
Conclusion
While direct data on this compound derivatives as enzyme inhibitors is limited, the broader class of furan-containing compounds demonstrates significant potential for the inhibition of key enzymes such as α-glucosidase, acetylcholinesterase, and monoamine oxidase. The presented data on structurally related furan derivatives, along with detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development. The diverse inhibitory profiles and mechanisms of action highlight the versatility of the furan scaffold and warrant further investigation into the synthesis and biological evaluation of novel derivatives, including those of this compound, to explore their therapeutic potential.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. alzheimers.org.uk [alzheimers.org.uk]
- 7. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]
- 8. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What are α-glucosidase stimulants and how do they work? [synapse.patsnap.com]
- 10. Alpha glucosidase activity: Significance and symbolism [wisdomlib.org]
- 11. Alpha glucosidase: Significance and symbolism [wisdomlib.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 15. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 16. glpbio.com [glpbio.com]
Comparative study of the stability of furan-based compounds under acidic and basic conditions.
For researchers, scientists, and drug development professionals, understanding the stability of furan-based compounds is critical for ensuring the efficacy, safety, and shelf-life of a potential therapeutic. This guide provides a comparative analysis of the stability of key furan derivatives under both acidic and basic conditions, supported by experimental data and detailed protocols.
Furan and its derivatives are prevalent scaffolds in numerous pharmaceuticals and natural products. However, the furan ring is susceptible to degradation under various pH conditions, which can impact the compound's integrity and lead to the formation of potentially undesirable byproducts. This guide aims to provide a clear comparison of the stability of common furan-based compounds to aid in the selection of appropriate candidates and the design of stable formulations.
Comparative Stability Analysis
The stability of furan-based compounds is significantly influenced by the nature of substituents on the furan ring and the pH of the environment. Generally, electron-withdrawing groups tend to increase the stability of the furan ring, particularly under acidic conditions.
Acidic Conditions
Under acidic conditions, the degradation of furans is primarily initiated by the protonation of the furan ring, most favorably at the α-carbon position.[1] This protonation makes the ring susceptible to nucleophilic attack, often by water, leading to ring-opening and the formation of various degradation products.[1]
A comparative study on the stability of several furan derivatives in the presence of sulfuric acid (H₂SO₄) revealed significant differences in their degradation. The degree of conversion, which indicates the extent of degradation, was measured for each compound.
| Compound | Substituent(s) | Solvent | Additive | Conversion (%) |
| Furan | None | Acetonitrile | H₂SO₄ | High Degradation* |
| Furfural | -CHO | Acetonitrile | H₂SO₄ | 85 |
| Furfuryl Alcohol | -CH₂OH | Acetonitrile | H₂SO₄ | 100 |
| 2,5-Furandicarboxylic acid (FDCA) | -COOH at C2 and C5 | Acetonitrile | H₂SO₄ | 0 |
| Dimethyl 2,5-furandicarboxylate (FDME) | -COOCH₃ at C2 and C5 | Acetonitrile | H₂SO₄ | 0 |
| 5-Hydroxymethylfurfural (HMF) | -CHO, -CH₂OH | Acetonitrile | H₂SO₄ | 100 |
| 2,5-Diformylfuran (DFF) | -CHO at C2 and C5 | Acetonitrile | H₂SO₄ | 35 |
*While a specific percentage is not provided in the primary source, furan is known to be highly susceptible to acid-catalyzed polymerization and degradation.
Observations:
-
Furan itself is highly unstable in acidic conditions, readily undergoing polymerization.
-
The presence of two electron-withdrawing carboxyl or ester groups, as seen in FDCA and FDME, confers exceptional stability against acid-catalyzed degradation.[2]
-
Furfuryl alcohol and HMF, which contain a hydroxyl group, are highly unstable and completely degrade.[2]
-
Furfural and DFF, containing aldehyde groups, show significant but not complete degradation, with DFF being more stable than furfural due to the presence of two electron-withdrawing groups.[2]
Basic Conditions
The degradation of furan-based compounds under basic conditions proceeds through different mechanisms compared to acidic conditions. While less extensively studied, proposed pathways involve reactions of the substituents or the furan ring itself with hydroxide ions.
A similar comparative study was conducted using sodium hydroxide (NaOH) as the base.
| Compound | Substituent(s) | Solvent | Additive | Conversion (%) |
| Furan | None | Acetonitrile | NaOH | Moderate Degradation* |
| Furfural | -CHO | Acetonitrile | NaOH | 100 |
| Furfuryl Alcohol | -CH₂OH | Acetonitrile | NaOH | 100 |
| 2,5-Furandicarboxylic acid (FDCA) | -COOH at C2 and C5 | Acetonitrile | NaOH | 0 |
| Dimethyl 2,5-furandicarboxylate (FDME) | -COOCH₃ at C2 and C5 | Acetonitrile | NaOH | 0 |
| 5-Hydroxymethylfurfural (HMF) | -CHO, -CH₂OH | Acetonitrile | NaOH | 100 |
| 2,5-Diformylfuran (DFF) | -CHO at C2 and C5 | Acetonitrile | NaOH | 35 |
*Quantitative data for furan itself was not specified, but it is generally more stable under basic than acidic conditions, though still susceptible to degradation.
Observations:
-
Similar to acidic conditions, FDCA and FDME exhibit excellent stability in the presence of a base.[2]
-
Furfural, furfuryl alcohol, and HMF are highly unstable and undergo complete degradation under basic conditions.[2]
-
DFF shows a similar level of stability in both acidic and basic environments.[2]
Experimental Protocols
To ensure the reproducibility and accuracy of stability studies, detailed and validated experimental protocols are essential. The following are generalized protocols for assessing the stability of furan-based compounds using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Stability Study Protocol (Forced Degradation)
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a furan-based compound under acidic and basic stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the furan-based compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl or 0.1 M H₂SO₄).
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Degradation:
-
To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH).
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl), and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same concentration as the stressed samples without the addition of acid or base.
-
Analysis: Analyze the stressed and control samples using a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS).
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample. Identify and quantify any major degradation products.
HPLC-UV Method for Furan Derivatives
This method is suitable for the simultaneous determination of furan, furfural, furfuryl alcohol, and furoic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol (B).
-
Start with 100% A.
-
Increase B to 16% over 2.5 minutes.
-
Increase B to 100% between 10 and 10.5 minutes and hold until the end of the run.[3]
-
-
Flow Rate: 0.5 mL/min.[3]
-
Detection Wavelength: 220 nm (can be optimized based on the absorbance maxima of the compounds of interest).
-
Injection Volume: 10 µL.
GC-MS Method for Furan and Volatile Derivatives
This method is suitable for the analysis of volatile furan compounds.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 35 °C, hold for 5 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 25 °C/min and hold for 2 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operated in full scan mode (m/z 35-350) or selected ion monitoring (SIM) mode for higher sensitivity.
Signaling Pathways and Experimental Workflows
Visualizing the degradation pathways and experimental workflows can provide a clearer understanding of the processes involved.
Caption: Acid-catalyzed degradation pathway of furan derivatives.
Caption: General workflow for a forced degradation stability study.
Conclusion
The stability of furan-based compounds under acidic and basic conditions is a critical parameter in drug development. This guide provides a comparative overview, highlighting that furan derivatives with electron-withdrawing groups, such as FDCA and FDME, exhibit superior stability. In contrast, compounds with hydroxyl or aldehyde functionalities, like furfuryl alcohol and HMF, are generally more prone to degradation. The provided experimental protocols and workflow diagrams offer a starting point for researchers to design and execute robust stability studies, ensuring the development of safe and effective furan-containing pharmaceuticals.
References
- 1. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe disposal of 4-(Furan-3-yl)butan-2-one, a furan-containing ketone.
Hazard Profile Overview
Based on the characteristics of furan and ketone functional groups, this compound is anticipated to exhibit the following hazards:
-
Flammability: The presence of the butanone structure suggests that the compound is likely a flammable liquid.[1][2]
-
Eye Irritation: Similar ketones and furans are known to cause serious eye irritation.[1]
-
Toxicity: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[3]
-
Peroxide Formation: Furan compounds may form explosive peroxides upon exposure to air and light.[4]
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the table below summarizes key data for related compounds to provide a contextual understanding of potential hazards.
| Property | 2-Butanone (Methyl Ethyl Ketone) | Furan |
| CAS Number | 78-93-3 | 110-00-9 |
| Flash Point | -9 °C (15.8 °F) | -36 °C (-32.8 °F) |
| Flammability Limits | Lower: 1.8%, Upper: 10% | Lower: 2.3%, Upper: 14.3% |
| Acute Oral Toxicity (LD50) | 2737 mg/kg (Rat)[3] | 1 mg/kg (Rat) |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH319: Causes serious eye irritationH336: May cause drowsiness or dizziness | H224: Extremely flammable liquid and vaporH302: Harmful if swallowedH331: Toxic if inhaledH350: May cause cancer |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound requires a multi-step approach to ensure safety and regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including:
- Chemical-resistant gloves (e.g., nitrile)
- Safety goggles or a face shield
- Flame-retardant lab coat
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[5][6] The container should be made of a material compatible with organic solvents.
-
The label should clearly identify the contents as "Hazardous Waste," list "this compound," and indicate the associated hazards (e.g., Flammable, Irritant).[5]
3. Storage of Chemical Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2]
-
Store in a designated satellite accumulation area for hazardous waste.
-
Ensure the container is kept tightly closed to prevent the release of vapors.[2][6]
4. Disposal Pathway:
-
Never dispose of this compound down the drain or in the regular trash.[4][5] This can lead to environmental contamination and potential ignition hazards in the plumbing or waste system.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for documenting and tracking the hazardous waste.
5. Spill and Decontamination Procedures:
-
In the event of a small spill, absorb the material with a non-combustible absorbent material like vermiculite or sand.[4]
-
Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.
-
Ventilate the area of the spill.
-
For large spills, evacuate the area and contact your institution's emergency response team.[5]
-
Decontaminate any surfaces or equipment that came into contact with the chemical using soap and water. Dispose of the cleaning materials as hazardous waste.[6]
Disposal Workflow Diagram
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(Furan-3-yl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 4-(Furan-3-yl)butan-2-one. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Summary
-
Furan Moiety: Furan is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, causes skin irritation, is suspected of causing genetic defects, and may cause cancer.[1][2] It may also form explosive peroxides upon exposure to air and light.[2]
-
Ketone Moiety (similar to 2-Butanone/MEK): 2-Butanone is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[3][4] Prolonged or repeated exposure can lead to skin dryness or cracking.[3]
Therefore, this compound should be handled as a flammable, potentially carcinogenic, and irritant compound with potential for peroxide formation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Double gloving is recommended. Use a pair of disposable nitrile gloves as a base layer. The outer layer should be a robust, chemical-resistant glove specifically designed for handling ketones, such as those made from butyl rubber or specialized laminates.[5][6][7] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[8] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[8][9] |
| Body Protection | A flame-resistant laboratory coat should be worn and kept buttoned.[8] For operations with a higher risk of splashes, a chemical-resistant apron or coveralls should be used.[9][10] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or during a spill, a respirator with an organic vapor cartridge is required.[8][10] |
| Foot Protection | Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times.[8][9] |
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Operational and Disposal Plans
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4]
-
Keep containers tightly closed to prevent the formation of explosive peroxides and to minimize exposure to air and light.[2]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Spill Management:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
-
Containers should be clearly labeled with the chemical name and associated hazards.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. actylislab.com [actylislab.com]
- 5. Polyco Ketochem Ketone Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 6. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protection Equipment - Hand Protection - G/KETODEX/11 [pps-ppe.com]
- 7. polycohealthline.com [polycohealthline.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. epa.gov [epa.gov]
- 10. realsafety.org [realsafety.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
